Product packaging for 1,2-Phenylenediacetonitrile(Cat. No.:CAS No. 613-73-0)

1,2-Phenylenediacetonitrile

Cat. No.: B147420
CAS No.: 613-73-0
M. Wt: 156.18 g/mol
InChI Key: FWPFXBANOKKNBR-UHFFFAOYSA-N
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Description

1,2-Phenylenediacetonitrile ( 613-73-0) is a high-purity organic compound with the molecular formula C₁₀H₈N₂ and a molecular weight of 156.18 g/mol. This compound, appearing as a white to off-white crystalline solid, serves as a versatile precursor and ligand in advanced scientific research. In pharmaceutical chemistry, it is a key synthetic intermediate for developing tricyclic indeno[2,1-d]pyrimidines, which are investigated as potent multi-targeted receptor tyrosine kinase (RTK) inhibitors with potential antitumor and antiangiogenic activity . In coordination chemistry, this compound acts as a monodentate ligand, where only one of its two nitrile groups coordinates to metal centers, forming novel seven-coordinate complexes with molybdenum(II) and tungsten(II) . Furthermore, derivatives of phenylenediacetonitrile are valuable in materials science for creating fluorescent sensors; when doped into polymer matrices like polystyrene, these compounds can form nanoaggregates that function as highly sensitive threshold temperature sensors or detectors for volatile organic solvent vapors . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. Handle with care, as it is classified as a dangerous good and may be toxic if inhaled, swallowed, or upon skin contact .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2 B147420 1,2-Phenylenediacetonitrile CAS No. 613-73-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(cyanomethyl)phenyl]acetonitrile
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InChI

InChI=1S/C10H8N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPFXBANOKKNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00210203
Record name o-Phenylenediacetonitrile
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Molecular Weight

156.18 g/mol
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CAS No.

613-73-0
Record name 1,2-Benzenediacetonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 1,2-Phenylenediacetonitrile: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Phenylenediacetonitrile, also known as o-phenylenediacetonitrile, is an aromatic dinitrile compound with significant applications as a versatile intermediate in organic synthesis. Its structure, featuring a benzene ring substituted with two cyanomethyl groups at adjacent positions, provides reactive sites for the construction of more complex molecular architectures. This technical guide offers a comprehensive overview of the chemical and structural properties of this compound, detailed experimental protocols for its synthesis, and its role as a key building block in the pharmaceutical industry.

Chemical Structure and Identification

This compound is a crystalline solid at room temperature.[1] The ortho-disubstituted benzene ring is the core of its structure, with two methylene bridges connecting to the nitrile functional groups.

Table 1: Structural and Identification Data for this compound

IdentifierValue
IUPAC Name 2-[2-(cyanomethyl)phenyl]acetonitrile
Synonyms o-Phenylenediacetonitrile, 1,2-Bis(cyanomethyl)benzene, o-Xylylene dicyanide
CAS Number 613-23-0, 613-73-0
Molecular Formula C₁₀H₈N₂
SMILES N#CCC1=CC=CC=C1CC#N[2]
InChI InChI=1/C10H8N2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4H,5-6H2
InChI Key FWPFXBANOKKNBR-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is notable for its high boiling point and insolubility in water, which are characteristic of aromatic nitriles of similar molecular weight.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Weight 156.18 g/mol [3]
Appearance White to yellow-beige crystals or crystalline powder[1][4]
Melting Point 57-60 °C[1]
Boiling Point 325.4 °C at 760 mmHg
Density 1.101 g/cm³
Solubility Insoluble in water.[1]
Flash Point 157.7 °C
Vapor Pressure 0.000231 mmHg at 25 °C

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from o-xylene. The first step involves the free-radical bromination of o-xylene to produce 1,2-bis(bromomethyl)benzene. The subsequent step is a nucleophilic substitution reaction where the bromine atoms are displaced by cyanide ions.

Synthesis Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyanation o-Xylene o-Xylene 1,2-Bis(bromomethyl)benzene 1,2-Bis(bromomethyl)benzene o-Xylene->1,2-Bis(bromomethyl)benzene Reaction o-Xylene->1,2-Bis(bromomethyl)benzene Bromine Bromine Bromine->1,2-Bis(bromomethyl)benzene Reagent UV_Light UV Light / Initiator UV_Light->1,2-Bis(bromomethyl)benzene Condition Product This compound 1,2-Bis(bromomethyl)benzene->Product Reaction 1,2-Bis(bromomethyl)benzene->Product Sodium_Cyanide Sodium Cyanide (NaCN) Sodium_Cyanide->Product Reagent Solvent Ethanol/Water Solvent->Product Solvent

Caption: Synthesis workflow for this compound from o-xylene.

Step 1: Synthesis of 1,2-Bis(bromomethyl)benzene from o-Xylene

This procedure involves the free-radical bromination of the methyl groups of o-xylene.[3]

  • Materials:

    • o-Xylene

    • Bromine (Br₂)

    • An appropriate solvent (e.g., carbon tetrachloride, though safer alternatives are recommended)

    • A free-radical initiator (e.g., AIBN) or a UV light source

  • Procedure:

    • In a reaction flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, dissolve o-xylene in the chosen solvent.

    • Initiate the reaction either by adding the free-radical initiator and heating to reflux, or by irradiating the mixture with a UV lamp.

    • Slowly add bromine dropwise from the dropping funnel to the refluxing solution. The color of the bromine should dissipate as it reacts.

    • Continue the reaction until all the bromine has been added and the reaction mixture remains colorless.

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1,2-bis(bromomethyl)benzene, which can be purified by recrystallization.

Step 2: Synthesis of this compound

This step involves a nucleophilic substitution of the bromide atoms with cyanide ions.[1][3]

  • Materials:

    • 1,2-Bis(bromomethyl)benzene

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • A suitable solvent system (e.g., a mixture of ethanol and water)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve 1,2-bis(bromomethyl)benzene in ethanol.

    • In a separate beaker, dissolve sodium cyanide in water. Caution: Cyanide salts are highly toxic. All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

    • Add the aqueous sodium cyanide solution to the ethanolic solution of 1,2-bis(bromomethyl)benzene.

    • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature. A precipitate of the product may form.

    • Add water to the reaction mixture to precipitate the product fully and dissolve inorganic salts.

    • Collect the solid product by vacuum filtration and wash thoroughly with water.

    • The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol to yield a crystalline solid.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of pharmaceuticals. One of the most notable applications is in the production of Verapamil, a calcium channel blocker used to treat hypertension, angina, and certain heart rhythm disorders. The nitrile groups of this compound are key functionalities that are transformed during the multi-step synthesis of the final active pharmaceutical ingredient (API).

G cluster_info Logical Flow Start This compound Intermediate1 Alkylation & Intermediate Formation Start->Intermediate1 Step A Intermediate2 Further Synthetic Transformations Intermediate1->Intermediate2 Step B API Verapamil (API) Intermediate2->API Final Steps Drug Pharmaceutical Formulation API->Drug info This compound serves as a foundational building block for the synthesis of the active pharmaceutical ingredient (API), Verapamil.

Caption: Role of this compound in the synthesis of Verapamil.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.5Multiplet4HAromatic protons (Ar-H)
~ 3.8Singlet4HMethylene protons (Ar-CH₂-CN)
¹³C NMR Spectroscopy

Table 4: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 132Quaternary aromatic carbons (C-CH₂)
~ 128 - 130Tertiary aromatic carbons (CH)
~ 117Nitrile carbon (CN)
~ 23Methylene carbon (CH₂)
Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3050MediumC-H stretchAromatic C-H
~ 2930MediumC-H stretchMethylene C-H
~ 2250MediumC≡N stretchNitrile
~ 1600, 1480Medium-StrongC=C stretchAromatic ring
~ 750StrongC-H bendOrtho-disubstituted benzene
Mass Spectrometry

Table 6: Predicted Mass Spectrometry Fragmentation

m/zInterpretation
156Molecular ion [M]⁺
116Loss of a cyanomethyl radical (•CH₂CN)
90Further fragmentation of the aromatic ring system

Safety and Handling

This compound is a toxic compound and should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of exposure, seek immediate medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

References

Spectroscopic data of 1,2-bis(cyanomethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1,2-bis(cyanomethyl)benzene

Introduction

1,2-Bis(cyanomethyl)benzene, also known as o-phenylenediacetonitrile, is an organic compound with the chemical formula C₁₀H₈N₂.[1] Its structure consists of a benzene ring substituted with two cyanomethyl (-CH₂CN) groups at adjacent positions. This compound serves as a valuable intermediate in the synthesis of various organic molecules, including optical brighteners.[2] A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial applications. This guide provides a comprehensive overview of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for 1,2-bis(cyanomethyl)benzene, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for 1,2-bis(cyanomethyl)benzene in a structured format to facilitate analysis and comparison.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of 1,2-bis(cyanomethyl)benzene exhibits characteristic peaks corresponding to its aromatic and nitrile functionalities.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3030C-H StretchAromatic C-H
~2930C-H StretchMethylene (-CH₂-)
~2250C≡N StretchNitrile (-C≡N)
~1490, ~1450C=C StretchAromatic Ring
~750C-H Bend (out-of-plane)Ortho-disubstituted Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. For 1,2-bis(cyanomethyl)benzene, both ¹H and ¹³C NMR are essential for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-bis(cyanomethyl)benzene is relatively simple due to the molecule's symmetry.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.45 - 7.30Multiplet4HAromatic protons (Ar-H)
~3.80Singlet4HMethylene protons (-CH₂CN)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~133Quaternary Aromatic Carbon (C-CH₂CN)
~130Aromatic CH
~128Aromatic CH
~117Nitrile Carbon (-C≡N)
~22Methylene Carbon (-CH₂CN)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of 1,2-bis(cyanomethyl)benzene provides information about its molecular weight and fragmentation pattern. The exact mass of the molecule is 156.068748 g/mol .[1]

Mass-to-Charge Ratio (m/z)Interpretation
156Molecular Ion [M]⁺
116[M - CH₂CN]⁺
90[C₇H₆]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation: A small amount of solid 1,2-bis(cyanomethyl)benzene is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is acquired using an FTIR spectrometer. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: A background spectrum is collected and subtracted from the sample spectrum to correct for atmospheric and instrumental variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Approximately 5-10 mg of 1,2-bis(cyanomethyl)benzene is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer at room temperature.[3][4]

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. The chemical shifts are referenced to the residual solvent peak or TMS.

Mass Spectrometry (MS) Protocol
  • Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization or via direct infusion.[1]

  • Ionization: Electron Ionization (EI) is a common method used for this type of molecule, typically with an electron energy of 70 eV.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of 1,2-bis(cyanomethyl)benzene.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 1,2-bis(cyanomethyl)benzene Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute for GC-MS Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS Data_NMR NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum MS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: Workflow for the spectroscopic analysis of 1,2-bis(cyanomethyl)benzene.

References

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 1,2-Phenylenediacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and decomposition of 1,2-phenylenediacetonitrile is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties of the compound, data from structurally related molecules, and established principles of thermal analysis. The experimental protocols and potential decomposition pathways are presented to guide future research in this area.

Introduction

This compound, also known as o-xylylene dicyanide, is a dinitrile compound with the molecular formula C₁₀H₈N₂. Its structure consists of a benzene ring substituted at the 1 and 2 positions with cyanomethyl (-CH₂CN) groups. This compound and its isomers are of interest as intermediates in the synthesis of various organic molecules, including pharmaceuticals and optical brighteners. Understanding the thermal stability and decomposition behavior of this compound is crucial for its safe handling, storage, and application in chemical synthesis, particularly in processes requiring elevated temperatures. This guide summarizes the available physical properties and provides a framework for assessing its thermal characteristics through established analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₀H₈N₂[1]
Molecular Weight 156.18 g/mol [1]
Appearance White to yellow-beige crystals or crystalline powder[1][2]
Melting Point 57-60 °C[1][2]
Boiling Point ~325.4 °C (estimated)[3]
Solubility Insoluble in water[1]
CAS Number 613-73-0[1]

Thermal Stability Analysis: A Predictive Overview

Expected Thermal Behavior:

  • Melting: The compound is expected to exhibit a sharp endothermic peak in a DSC thermogram corresponding to its melting point of 57-60 °C.

  • Decomposition: As a nitrile-containing aromatic compound, decomposition is anticipated at elevated temperatures. The presence of two cyanomethyl groups may influence the decomposition onset and mechanism. The decomposition is likely to be an exothermic process.

Potential Decomposition Pathways

The thermal decomposition of this compound is likely a complex process involving multiple reaction pathways. Based on the degradation of related compounds like benzyl cyanide and other aromatic nitriles, the following pathways can be postulated.

The initial steps of decomposition could involve the cleavage of the C-C bond between the benzene ring and the cyanomethyl group, or the C-H bonds of the methylene bridge. The presence of two adjacent activating groups on the benzene ring could also influence ring-opening reactions at very high temperatures.

Decomposition_Pathway This compound This compound Radical_Intermediates Radical Intermediates (e.g., Benzyl-type radicals) This compound->Radical_Intermediates Initial Homolytic Cleavage Volatile_Nitriles Volatile Nitriles (e.g., HCN, Acetonitrile) Radical_Intermediates->Volatile_Nitriles Fragmentation Aromatic_Fragments Aromatic Fragments Radical_Intermediates->Aromatic_Fragments Ring Modification Polymeric_Residue Polymeric Residue Radical_Intermediates->Polymeric_Residue Polymerization Aromatic_Fragments->Polymeric_Residue

Caption: Postulated decomposition pathway for this compound.

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina or platinum).

  • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of mass loss against temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Sample Weigh 5-10 mg of This compound Pan Place in TGA pan Sample->Pan Instrument Load into TGA instrument Pan->Instrument Parameters Set parameters: - Inert atmosphere (N₂) - Heating rate (10 °C/min) - Temp. range (25-600 °C) Instrument->Parameters Run Start analysis Parameters->Run Plot Plot Mass Loss vs. Temperature Run->Plot Determine Determine onset of decomposition Plot->Determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to identify any other thermal transitions such as crystallization or decomposition exotherms.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Heating: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 80 °C) at a controlled rate (e.g., 10 °C/min) to observe the melting endotherm.

    • Cooling: Cool the sample at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

    • Second Heating: Reheat the sample to a higher temperature (e.g., 400 °C) to observe the decomposition exotherm.

  • Data Analysis: Plot the heat flow against temperature. The melting point is determined from the peak of the endothermic event. The enthalpy of fusion can be calculated by integrating the area of the melting peak. Exothermic peaks at higher temperatures would indicate decomposition.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Sample Weigh 2-5 mg of This compound Pan Seal in aluminum DSC pan Sample->Pan Instrument Load into DSC instrument Pan->Instrument Parameters Set parameters: - Inert atmosphere (N₂) - Heating/cooling cycles Instrument->Parameters Run Start analysis Parameters->Run Plot Plot Heat Flow vs. Temperature Run->Plot Determine Identify melting point, enthalpy, and decomposition Plot->Determine

References

Unraveling the Isomers of C10H8N2: An In-depth Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H8N2 represents a diverse landscape of isomeric structures, each with unique physicochemical properties and potential applications in fields ranging from medicinal chemistry to materials science. Accurate structural elucidation is paramount for understanding structure-activity relationships and ensuring the purity and efficacy of synthesized compounds. This technical guide provides a comprehensive overview of the key isomers of C10H8N2, detailed experimental protocols for their characterization, and a logical workflow for their structural determination.

Introduction to the Isomeric World of C10H8N2

The degree of unsaturation for C10H8N2 is 8, suggesting the presence of multiple rings and/or double bonds. The most prominent and studied isomers fall into two main categories: bipyridines and naphthyridines . Bipyridines consist of two interconnected pyridine rings, while naphthyridines are bicyclic aromatic compounds with two nitrogen atoms in the fused ring system. Beyond these, other less common but significant isomers include diazaphenanthrenes and benzo[c]cinnoline. Understanding the subtle differences in the connectivity of these isomers is crucial, as it profoundly impacts their electronic properties, coordination chemistry, and biological activity.

Spectroscopic Data for Key C10H8N2 Isomers

The following tables summarize the characteristic spectroscopic data for the structural elucidation of common C10H8N2 isomers. These values serve as a crucial reference for identifying an unknown isomer.

Bipyridine Isomers

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Bipyridine Isomers (in CDCl₃)

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2,2'-Bipyridine H3, H3': 8.68 (d), H4, H4': 7.82 (t), H5, H5': 7.31 (t), H6, H6': 8.38 (d)[1]C2, C2': 156.5, C3, C3': 121.2, C4, C4': 137.0, C5, C5': 123.8, C6, C6': 149.2
2,3'-Bipyridine H2': 9.18 (d), H6': 8.63 (dd), H4': 8.30 (dt), H5': 7.37 (ddd), H3: 8.70 (dd), H4: 7.75 (td), H5: 7.25 (ddd), H6: 8.68 (ddd)[2]C2: 154.6, C3: 134.7, C4: 136.9, C5: 122.7, C6: 149.9, C2': 149.8, C3': 134.2, C4': 123.5, C5': 120.5, C6': 148.1[2]
2,4'-Bipyridine H2', H6': 8.79 (d), H3', H5': 7.90 (d), H6: 8.72 (d), H3: 7.80 (d), H4: 7.78 (t), H5: 7.34 (t)[2]C2: 154.4, C3: 121.0, C4: 137.0, C5: 123.7, C6: 150.0, C2', C6': 150.3, C3', C5': 120.8, C4': 146.3[2]
3,3'-Bipyridine H2, H2': 8.85 (d), H4, H4': 7.95 (dt), H5, H5': 7.40 (dd), H6, H6': 8.60 (dd)[1]C2, C2': 148.5, C3, C3': 133.5, C4, C4': 135.0, C5, C5': 124.0, C6, C6': 148.0
3,4'-Bipyridine H2': 8.69 (d), H6': 8.69 (d), H3', H5': 7.58 (d), H2: 8.98 (s), H4: 7.95 (d), H5: 7.42 (dd), H6: 8.62 (d)C2: 151.2, C3: 134.9, C4: 134.4, C5: 123.7, C6: 149.0, C2', C6': 150.5, C3', C5': 121.8, C4': 145.9
4,4'-Bipyridine H2, H2', H6, H6': 8.70 (d), H3, H3', H5, H5': 7.60 (d)[1]C2, C2', C6, C6': 150.5, C3, C3', C5, C5': 121.7, C4, C4': 145.5[3]

Table 2: IR and Mass Spectrometry Data for Bipyridine Isomers

IsomerKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
2,2'-Bipyridine 1596 (C=N), 1476, 1434 (C=C), 766, 735 (C-H out-of-plane)[4]156 (M+), 129, 102, 78
3,3'-Bipyridine Aromatic C-H stretch (~3050), C=C and C=N stretches (1600-1400), C-H out-of-plane bending (900-700)156 (M+), 129, 102, 78
4,4'-Bipyridine Aromatic C-H stretch (~3050), C=C and C=N stretches (1600-1400), C-H out-of-plane bending (900-700)156 (M+), 129, 102, 78

Table 3: UV-Vis Spectroscopic Data for Bipyridine Isomers (in Ethanol)

Isomerλmax (nm)
2,2'-Bipyridine 233, 280[1]
3,3'-Bipyridine ~245, ~285[1]
4,4'-Bipyridine 240[1]
Naphthyridine Isomers

Table 4: ¹H and ¹³C NMR Spectroscopic Data for Naphthyridine Isomers (in CDCl₃)

Isomer¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
1,5-Naphthyridine H2, H6: 8.99 (dd), H3, H7: 7.64 (dd), H4, H8: 8.41 (dd)[5]C2, C6: 151.0, C3, C7: 121.5, C4, H8: 136.5, C4a, C8a: 144.0
1,6-Naphthyridine H2: 9.10 (dd), H3: 7.52 (dd), H4: 8.28 (dd), H5: 9.28 (s), H7: 8.76 (d), H8: 7.93 (d)[6]C2: 151.3, C3: 121.4, C4: 136.8, C4a: 142.1, C5: 155.8, C7: 140.2, C8: 120.9, C8a: 138.9
1,7-Naphthyridine H2: 9.05 (dd), H3: 7.60 (dd), H4: 8.25 (dd), H5: 8.65 (d), H6: 7.80 (d), H8: 9.60 (s)C2: 152.3, C3: 121.8, C4: 136.5, C4a: 143.5, C5: 149.5, C6: 122.5, C8: 154.0, C8a: 137.0
1,8-Naphthyridine H2, H7: 9.05 (dd), H3, H6: 7.55 (dd), H4, H5: 8.20 (dd)[7]C2, C7: 153.0, C3, C6: 121.0, C4, C5: 136.0, C4a, C8a: 145.0
2,6-Naphthyridine H1, H5: 9.30 (s), H3, H7: 8.60 (d), H4, H8: 7.85 (d)C1, C5: 150.0, C3, C7: 145.0, C4, C8: 119.0, C4a, C8a: 138.0
2,7-Naphthyridine H1, H8: 9.25 (s), H3, H6: 8.55 (d), H4, H5: 7.75 (d)C1, C8: 152.5, C3, C6: 143.0, C4, C5: 118.5, C4a, C8a: 139.5

Table 5: IR and Mass Spectrometry Data for Naphthyridine Isomers

IsomerKey IR Absorptions (cm⁻¹)Mass Spectrum (m/z)
1,5-Naphthyridine Aromatic C-H stretch (~3050), C=C and C=N stretches (1600-1400), C-H out-of-plane bending (900-700)130 (M+), 103, 76[8]
1,6-Naphthyridine Aromatic C-H stretch (~3050), C=C and C=N stretches (1600-1400), C-H out-of-plane bending (900-700)130 (M+), 103, 76[9]
1,8-Naphthyridine Aromatic C-H stretch (~3050), C=C and C=N stretches (1600-1400), C-H out-of-plane bending (900-700)130 (M+), 103, 76

Table 6: UV-Vis Spectroscopic Data for Naphthyridine Isomers

Isomerλmax (nm)
1,5-Naphthyridine 209, 257, 308
1,6-Naphthyridine 213, 260, 311
1,8-Naphthyridine 211, 255, 305

Note: Spectroscopic data can vary slightly depending on the solvent, concentration, and instrument used. The data presented here are representative values.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the determination of the carbon-hydrogen framework and connectivity.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified C10H8N2 isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans is typically required due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Experiments (for complex structures):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded carbon and proton atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between carbon and proton atoms, which is crucial for establishing the connectivity of the molecular skeleton.

  • Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the C10H8N2 isomer.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[10]

  • Ionization Method:

    • Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns, useful for structural elucidation.

    • Electrospray Ionization (ESI): A soft ionization technique that typically yields the protonated molecule [M+H]⁺, providing accurate molecular weight information.

  • Instrumentation: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) with EI is often suitable. For less volatile or thermally labile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI is preferred.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular formula. Analyze the fragmentation pattern to deduce structural motifs. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and obtain a "fingerprint" of the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.

    • Attenuated Total Reflectance (ATR): Place the solid sample directly on the ATR crystal. This is a simpler and faster method.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to specific vibrational modes. For aromatic compounds, look for:

    • Aromatic C-H stretching: ~3100-3000 cm⁻¹

    • C=C and C=N ring stretching: ~1600-1400 cm⁻¹[4]

    • C-H out-of-plane bending: ~900-675 cm⁻¹, the pattern of which can be indicative of the substitution pattern on the pyridine rings.

UV-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm). Use the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The position and intensity of these bands provide information about the extent of the conjugated π-system.

Logical Workflow for Structural Elucidation

The structural elucidation of an unknown C10H8N2 isomer should follow a systematic approach, integrating data from various analytical techniques.

Elucidation_Workflow cluster_start Initial Information cluster_spectrometry Primary Spectroscopic Analysis cluster_spectroscopy Secondary Spectroscopic Analysis cluster_advanced_nmr Advanced NMR for Connectivity cluster_confirmation Structure Confirmation MolecularFormula Molecular Formula C10H8N2 MassSpec Mass Spectrometry (HRMS & MS/MS) MolecularFormula->MassSpec Determine Molecular Weight & Elemental Composition NMR NMR Spectroscopy (1H, 13C, DEPT) MolecularFormula->NMR Initial Proton & Carbon Environment Analysis ProposedStructure Propose Candidate Structure(s) MassSpec->ProposedStructure Fragmentation Pattern Supports Substructures IR IR Spectroscopy NMR->IR Suggests Functional Groups UVVis UV-Vis Spectroscopy NMR->UVVis Indicates Conjugation TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR Ambiguous Connectivity TwoD_NMR->ProposedStructure Definitive Connectivity Information DatabaseComparison Compare with Literature/Database ProposedStructure->DatabaseComparison Validate against known isomers FinalStructure Final Confirmed Structure ProposedStructure->FinalStructure Unambiguous Data DatabaseComparison->FinalStructure Match Found

Caption: A logical workflow for the structural elucidation of a C10H8N2 isomer.

Isomer Classification and Relationships

The major classes of C10H8N2 isomers are structurally related through the arrangement of their nitrogen atoms and the fusion of the pyridine rings.

Isomer_Relationships cluster_bipyridines Bipyridines cluster_naphthyridines Naphthyridines cluster_other Other Isomers C10H8N2 C10H8N2 Isomers Bipyridines Bipyridines (Two separate rings) C10H8N2->Bipyridines Naphthyridines Naphthyridines (Fused rings) C10H8N2->Naphthyridines Other Other Fused Systems C10H8N2->Other 2,2'-Bipyridine 2,2'-Bipyridine Bipyridines->2,2'-Bipyridine 2,3'-Bipyridine 2,3'-Bipyridine Bipyridines->2,3'-Bipyridine 2,4'-Bipyridine 2,4'-Bipyridine Bipyridines->2,4'-Bipyridine 3,3'-Bipyridine 3,3'-Bipyridine Bipyridines->3,3'-Bipyridine 3,4'-Bipyridine 3,4'-Bipyridine Bipyridines->3,4'-Bipyridine 4,4'-Bipyridine 4,4'-Bipyridine Bipyridines->4,4'-Bipyridine 1,5-Naphthyridine 1,5-Naphthyridine Naphthyridines->1,5-Naphthyridine 1,6-Naphthyridine 1,6-Naphthyridine Naphthyridines->1,6-Naphthyridine 1,7-Naphthyridine 1,7-Naphthyridine Naphthyridines->1,7-Naphthyridine 1,8-Naphthyridine 1,8-Naphthyridine Naphthyridines->1,8-Naphthyridine 2,6-Naphthyridine 2,6-Naphthyridine Naphthyridines->2,6-Naphthyridine 2,7-Naphthyridine 2,7-Naphthyridine Naphthyridines->2,7-Naphthyridine Diazaphenanthrenes Diazaphenanthrenes Other->Diazaphenanthrenes Benzo[c]cinnoline Benzo[c]cinnoline Other->Benzo[c]cinnoline

Caption: Relationship between the major classes of C10H8N2 isomers.

Conclusion

The structural elucidation of C10H8N2 isomers requires a multi-technique spectroscopic approach. By systematically applying NMR, MS, IR, and UV-Vis spectroscopy and comparing the acquired data with the reference values provided in this guide, researchers can confidently identify the specific isomer . The detailed experimental protocols and logical workflow presented herein serve as a valuable resource for drug development professionals and scientists working with these important heterocyclic compounds.

References

Pioneering Pathways: An In-depth Technical Guide to the Early Synthesis of Phthalonitrile Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Phthalonitriles are a critical class of compounds that serve as fundamental building blocks in the synthesis of phthalocyanines, a group of robust and versatile macrocyclic compounds with wide-ranging applications in dyes, pigments, catalysts, and photodynamic therapy. The early research into the synthesis of phthalonitrile and its precursors laid the groundwork for the development of these important materials. This technical guide provides a comprehensive overview of the seminal, early-stage research focused on the synthesis of phthalonitrile precursors, presenting detailed experimental protocols, quantitative data, and logical workflows as understood in their historical context.

The Rosenmund-von Braun Reaction: A Cornerstone of Aryl Nitrile Synthesis

One of the earliest and most significant methods for the preparation of aryl nitriles is the Rosenmund-von Braun reaction. Discovered by Karl Wilhelm Rosenmund and further developed by Julius von Braun in the early 20th century, this reaction facilitates the cyanation of aryl halides using copper(I) cyanide. The classical approach often required high temperatures and polar, high-boiling solvents.

Experimental Protocol: Classical Rosenmund-von Braun Synthesis of Phthalonitrile

This protocol is a representative example of the early methods used for the synthesis of phthalonitrile from an aryl dihalide.

Materials:

  • o-Dichlorobenzene

  • Copper(I) cyanide (CuCN)

  • Pyridine (anhydrous)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of o-dichlorobenzene (1 part by weight) and copper(I) cyanide (2 parts by weight) is heated in a sealed tube or an autoclave with pyridine (as a solvent and promoter) at 200-250°C for 6-8 hours.

  • After cooling, the reaction mixture, a dark solid, is transferred to a flask.

  • The solid is treated with a concentrated solution of sodium hydroxide to decompose the copper complexes and dissolve any unreacted acidic impurities.

  • The mixture is then steam distilled to separate the phthalonitrile from the solid residues.

  • The distillate is extracted with diethyl ether.

  • The ethereal extract is washed with dilute hydrochloric acid to remove any residual pyridine, followed by a wash with water.

  • The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed by distillation.

  • The crude phthalonitrile is then purified by recrystallization from a suitable solvent, such as ethanol or water.

Quantitative Data for Early Rosenmund-von Braun Reactions
Starting MaterialCyanating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
o-DichlorobenzeneCuCNPyridine2506~60
o-DibromobenzeneCuCNPyridine2008~70
1-Bromo-4-methoxybenzeneCuCNDMF12024<10 (without promoter)

Note: Early reports often lacked the detailed optimization and precise yield calculations common in modern literature. The yields are approximate and representative of the classical, unoptimized procedures.

Logical Workflow of the Rosenmund-von Braun Reaction

Rosenmund_von_Braun ArylHalide Aryl Dihalide (e.g., o-Dichlorobenzene) ReactionMixture Reaction Mixture in Sealed Vessel ArylHalide->ReactionMixture CuCN Copper(I) Cyanide (CuCN) CuCN->ReactionMixture Solvent High-Boiling Solvent (e.g., Pyridine) Solvent->ReactionMixture Heat High Temperature (200-250°C) Heat->ReactionMixture Complex Copper-Nitrile Complex ReactionMixture->Complex Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Complex->Hydrolysis Purification Purification (Steam Distillation, Extraction, Recrystallization) Hydrolysis->Purification Phthalonitrile Phthalonitrile Purification->Phthalonitrile

Caption: Workflow of the classical Rosenmund-von Braun synthesis of phthalonitrile.

Ammoxidation of o-Xylene: The Industrial Pathway

A landmark development in the production of phthalonitrile was the vapor-phase catalytic ammoxidation of o-xylene. This method, which became a dominant industrial process, involves the reaction of o-xylene with ammonia and oxygen at elevated temperatures over a solid-state catalyst. Early research in this area focused on identifying effective and selective catalyst systems.

Experimental Protocol: Vapor-Phase Ammoxidation of o-Xylene

This protocol describes a laboratory-scale setup for the ammoxidation of o-xylene, representative of early investigations.

Apparatus:

  • A fixed-bed or fluidized-bed reactor, typically made of quartz or stainless steel, housed in a tube furnace.

  • A system for feeding precise flows of o-xylene, ammonia, and air (or oxygen/inert gas mixture). This usually involves a syringe pump for the o-xylene and mass flow controllers for the gases.

  • A preheater to vaporize the o-xylene and preheat the gas mixture.

  • A condenser and a series of traps (e.g., water-cooled, then a cold trap) to collect the reaction products.

Catalyst:

  • Early catalysts were often mixtures of metal oxides, with vanadium pentoxide (V₂O₅) being a key component. Other common components included oxides of molybdenum (MoO₃), antimony (Sb₂O₃), and chromium (Cr₂O₃), often supported on materials like alumina (Al₂O₃) or silica (SiO₂).

Procedure:

  • The catalyst is packed into the reactor.

  • The reactor is heated to the desired reaction temperature, typically in the range of 350-500°C.

  • A controlled flow of air and ammonia is passed through the reactor to stabilize the catalyst.

  • Liquid o-xylene is introduced via the syringe pump into the preheater, where it vaporizes and mixes with the preheated ammonia and air stream.

  • The gaseous mixture is passed through the catalyst bed.

  • The reaction products exiting the reactor are passed through the condenser and cold traps to collect the condensable products, including phthalonitrile, unreacted o-xylene, and byproducts like o-tolunitrile and phthalimide.

  • The collected solid product is then purified, for example, by washing with a dilute base to remove acidic impurities like phthalimide, followed by recrystallization or sublimation.

Quantitative Data for Early Ammoxidation of o-Xylene
Catalyst CompositionSupportTemperature (°C)Molar Ratio (o-xylene:NH₃:O₂)Conversion of o-Xylene (%)Molar Yield of Phthalonitrile (%)Reference
V₂O₅-MoO₃Al₂O₃400-4501:5:15>95~70-80
V-Sb-O-4601:5:10~80~75
V-Cr-OSiO₂4501:30:50--
Bi-Sb-Mo-Cr oxidesSilica gel4001:20:108560

Note: The performance of the ammoxidation process is highly dependent on the specific catalyst formulation, preparation method, and reaction conditions.

Signaling Pathway of o-Xylene Ammoxidation

Ammoxidation_Pathway cluster_reactants Reactants oXylene o-Xylene oTolunitrile o-Tolunitrile oXylene->oTolunitrile + NH₃, O₂ - H₂O Phthalimide Phthalimide oXylene->Phthalimide + NH₃, O₂ (Side Reaction) COx CO, CO₂ oXylene->COx Over-oxidation Phthalonitrile Phthalonitrile oTolunitrile->Phthalonitrile + NH₃, O₂ - H₂O oTolunitrile->COx Over-oxidation Phthalonitrile->Phthalimide + H₂O (Hydrolysis) Phthalonitrile->COx Over-oxidation Phthalimide->Phthalonitrile + NH₃ - H₂O Ammonia Ammonia (NH₃) Oxygen Oxygen (O₂)

Caption: Reaction network in the ammoxidation of o-xylene to phthalonitrile.

Synthesis from Phthalic Anhydride and its Derivatives

Another important early route to phthalonitrile involved the reaction of phthalic anhydride, phthalic acid, phthalimide, or phthalamide with ammonia at high temperatures, usually in the presence of a dehydration catalyst. This method leverages readily available starting materials derived from the oxidation of o-xylene or naphthalene.

Experimental Protocol: Synthesis from Phthalic Anhydride and Ammonia

This protocol outlines a general procedure for the gas-phase synthesis of phthalonitrile from phthalic anhydride.

Apparatus:

  • Similar to the ammoxidation setup: a tube reactor in a furnace, a system for feeding ammonia, and a means to introduce phthalic anhydride vapor.

  • The phthalic anhydride can be vaporized by heating it in a separate vessel and carrying the vapor into the reactor with a stream of inert gas or excess ammonia.

Catalyst:

  • Dehydration catalysts such as alumina (Al₂O₃), silica (SiO₂), or thoria (ThO₂) were commonly used in early studies.

Procedure:

  • The dehydration catalyst is placed in the reactor, which is then heated to 300-500°C.

  • A stream of ammonia gas is passed through the reactor.

  • Phthalic anhydride is vaporized and introduced into the ammonia stream before it enters the reactor.

  • The reaction proceeds in the gas phase over the catalyst bed. The overall transformation involves the formation of phthalimide and phthalamide as intermediates, which are then dehydrated to phthalonitrile.

  • The product stream is cooled to collect the solid phthalonitrile, which is then purified as described in the previous methods.

Quantitative Data for Synthesis from Phthalic Anhydride Derivatives
Starting MaterialCatalystTemperature (°C)Yield of Phthalonitrile (%)Reference
Phthalic AnhydrideAlumina450-500~80-90
PhthalimideSilica Gel400-450High

Logical Workflow for Synthesis from Phthalic Anhydride

Phthalic_Anhydride_Route PhthalicAnhydride Phthalic Anhydride Phthalimide Phthalimide (Intermediate) PhthalicAnhydride->Phthalimide + NH₃ - H₂O Ammonia Ammonia (NH₃) Ammonia->Phthalimide Catalyst Dehydration Catalyst (e.g., Al₂O₃) Phthalonitrile Phthalonitrile Catalyst->Phthalonitrile Heat High Temperature (300-500°C) Heat->Phthalonitrile Phthalamide Phthalamide (Intermediate) Phthalimide->Phthalamide + NH₃ Phthalamide->Phthalonitrile - H₂O Sandmeyer_Reaction ArylAmine Aromatic Amine (Ar-NH₂) Diazotization Diazotization (NaNO₂, HCl, 0-5°C) ArylAmine->Diazotization DiazoniumSalt Aryl Diazonium Salt (Ar-N₂⁺Cl⁻) Diazotization->DiazoniumSalt ElectronTransfer Single Electron Transfer DiazoniumSalt->ElectronTransfer CuCN Copper(I) Cyanide (CuCN) CuCN->ElectronTransfer ArylRadical Aryl Radical (Ar•) ElectronTransfer->ArylRadical N2_gas Nitrogen Gas (N₂) ElectronTransfer->N2_gas CuII [Cu(CN)Cl] ElectronTransfer->CuII LigandTransfer Ligand Transfer ArylRadical->LigandTransfer CuII->LigandTransfer ArylNitrile Aryl Nitrile (Ar-CN) LigandTransfer->ArylNitrile CuI_regen Copper(I) Chloride (CuCl) LigandTransfer->CuI_regen

A Theoretical Investigation into the Electronic Structure of 1,2-Phenylenediacetonitrile: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Phenylenediacetonitrile and its derivatives are of significant interest in medicinal chemistry and materials science due to their potential as precursors for various heterocyclic compounds and their unique electronic properties. A thorough understanding of the electronic structure of the core molecule is paramount for the rational design of novel therapeutics and functional materials. This technical guide outlines a comprehensive theoretical approach for investigating the electronic structure of this compound using modern computational chemistry techniques. The methodologies presented here are based on established protocols for similar aromatic nitrile compounds, providing a robust framework for future in-silico studies. This document presents projected quantitative data, detailed computational protocols, and visual workflows to guide researchers in this field.

Introduction

This compound, a molecule featuring a benzene ring substituted with two adjacent acetonitrilegroups, presents a unique electronic landscape. The interplay between the aromatic π-system and the electron-withdrawing nitrile groups is expected to govern its reactivity, intermolecular interactions, and spectroscopic signatures. Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating these properties at the molecular level.[1][2] Such studies can provide valuable insights into molecular geometry, orbital energies, and charge distribution, which are crucial for predicting chemical behavior and designing new molecules with desired characteristics.[3][4]

This whitepaper serves as a detailed guide for conducting a theoretical analysis of this compound. It includes proposed computational methodologies, expected quantitative data organized for clarity, and visual representations of key concepts and workflows.

Proposed Computational Methodology

The following section details a robust and widely adopted computational protocol for the theoretical study of organic molecules, based on methods frequently cited in the literature.[5][6][7]

Geometry Optimization

The initial step involves determining the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization using DFT.

  • Level of Theory: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional is known for its accuracy in predicting molecular structures and thermochemical properties for a wide range of organic molecules.[8]

  • Basis Set: 6-311++G(d,p). This Pople-style basis set provides a good balance between computational cost and accuracy, with diffuse functions (++) to describe anions and excited states, and polarization functions (d,p) for more accurate geometries.[8]

  • Software: Gaussian 16 or similar quantum chemistry software package.[3]

  • Procedure: An initial structure of this compound would be built using a molecular editor. This structure is then submitted for geometry optimization without any symmetry constraints. The optimization is considered complete when the forces on the atoms are negligible, and the structure corresponds to a true minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.[9]

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of calculations are performed to analyze the electronic structure.

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated at the same level of theory. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.

  • Mulliken Atomic Charges: To understand the distribution of electrons within the molecule, Mulliken population analysis is performed. This provides insight into the partial charges on each atom, identifying potential sites for electrophilic and nucleophilic attack.[1]

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to visualize the charge distribution and predict regions of electrophilic and nucleophilic reactivity.

Predicted Quantitative Data

The following tables summarize the expected quantitative data for this compound based on the proposed computational methodology and data from analogous compounds.

ParameterPredicted Value
HOMO Energy-7.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap (ΔE)6.3 eV
Dipole Moment4.5 Debye
Total Energy-568.9 Hartrees
Table 1: Predicted Electronic Properties of this compound.
BondPredicted Bond Length (Å)
C(aromatic)-C(aromatic)1.39 - 1.41
C(aromatic)-C(methylene)1.51
C(methylene)-C(nitrile)1.47
C≡N1.16
C(methylene)-H1.09
Table 2: Predicted Selected Bond Lengths of this compound.
AnglePredicted Bond Angle (°)
C(ar)-C(ar)-C(ar)119 - 121
C(ar)-C(ar)-C(met)120
C(ar)-C(met)-C(nit)112
C(met)-C(nit)-N178
H-C(met)-H109
Table 3: Predicted Selected Bond Angles of this compound.

Visualizations

The following diagrams provide a visual representation of the molecular structure of this compound and a typical workflow for its computational analysis.

Caption: Molecular structure of this compound.

computational_workflow A Molecule Building & Initial Geometry B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Is it a true minimum? (No imaginary frequencies) C->D E Electronic Property Calculation (HOMO, LUMO, MEP, etc.) D->E Yes G Refine Geometry D->G No F Data Analysis & Interpretation E->F G->B

Caption: A typical workflow for the computational analysis of a molecule.

Conclusion

This technical guide provides a comprehensive framework for the theoretical investigation of the electronic structure of this compound. By following the detailed computational methodologies outlined, researchers can obtain valuable data on the molecule's geometry, electronic properties, and reactivity. The predicted quantitative data and visualizations presented herein serve as a valuable starting point for future in-silico and experimental studies. A thorough theoretical understanding of this core structure will undoubtedly accelerate the development of novel drugs and materials based on the this compound scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Metallophthalocyanines from 1,2-Phenylenediacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metallophthalocyanines (MPcs) are a class of macrocyclic compounds with a wide range of applications in medicine and materials science, owing to their unique photophysical and chemical properties. Their potential as photosensitizers in photodynamic therapy (PDT) for cancer treatment has garnered significant interest within the drug development community.[1] PDT involves the administration of a photosensitizer that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) to induce localized cell death in tumors.[2][3]

This document provides detailed application notes and experimental protocols for the synthesis of metallophthalocyanines using 1,2-phenylenediacetonitrile, also known as 1,2-bis(cyanomethyl)benzene, as a precursor. The introduction of methylene bridges in the phthalocyanine core, resulting from the use of this precursor, can influence the electronic properties and solubility of the final molecule, potentially enhancing its efficacy as a photosensitizer.

Overview of the Synthetic Approach

The synthesis of metallophthalocyanines from this compound involves a metal-templated cyclotetramerization reaction. In this process, four molecules of the precursor arrange around a central metal ion to form the characteristic phthalocyanine macrocycle. The reaction is typically carried out in a high-boiling point solvent in the presence of a metal salt and often a catalytic amount of a strong, non-nucleophilic base.

Quantitative Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of metallophthalocyanines from various phthalonitrile precursors, providing a comparative overview of different synthetic methodologies.

Table 1: Conventional Heating Methods for Metallophthalocyanine Synthesis

PrecursorMetal SaltSolventBaseTemperature (°C)Time (h)Yield (%)Reference
4-NitrophthalonitrileZn(OAc)₂·2H₂ODMF-1504-[1]
4-(Ciproxy)phthalonitrileCo(OAc)₂GlycerolDBUReflux24-[1]
PhthalonitrileCu(OAc)₂AnisoleKOH154376[4]
4-tert-butylphthalonitrileCo(OAc)₂AnisoleDBU154345[4]
4-tert-butylphthalonitrileZn(OAc)₂Glycerol/AnisoleKOH1751841[4]

Table 2: Microwave-Assisted and Thermo-Mechanochemical Synthesis of Metallophthalocyanines

PrecursorMetal SaltMethodPower/TempTime (min)Yield (%)Reference
PhthalonitrileCuCl₂Microwave (solvent-free)High3-7>95[5]
PhthalonitrileCoCl₂Microwave (solvent-free)High3-7>95[5]
PhthalonitrileNiCl₂Microwave (solvent-free)High3-7>95[5]
PhthalonitrileZnCl₂Microwave (solvent-free)High3-7>95[5]
PhthalonitrileCo(OAc)₂Thermo-mechanochemical120°C120>99[6]

Experimental Protocols

The following protocol is an adapted procedure for the synthesis of a zinc(II) phthalocyanine derivative from this compound, based on established methods for similar precursors.

Protocol 1: Synthesis of Zinc(II) Tetra(methylene)phthalocyanine

Materials:

  • This compound (1,2-bis(cyanomethyl)benzene)

  • Zinc(II) acetate (Zn(OAc)₂)

  • 1-Pentanol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Methanol

  • Toluene

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine this compound (1.0 eq) and zinc(II) acetate (0.25 eq).

  • Solvent and Catalyst Addition: Add 1-pentanol as the solvent in a quantity sufficient to ensure efficient stirring. Add a catalytic amount of DBU (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux temperature under a nitrogen atmosphere. The progress of the reaction can be monitored by the development of a characteristic deep green or blue color. Maintain the reflux for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Precipitate the crude product by adding the reaction mixture to a large volume of methanol.

    • Collect the precipitate by filtration.

    • Wash the solid sequentially with hot methanol, water, and toluene to remove unreacted starting materials and by-products.

    • Further purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or a DMF/toluene mixture).

Characterization:

The synthesized metallophthalocyanine should be characterized by standard analytical techniques:

  • UV-Vis Spectroscopy: To confirm the formation of the phthalocyanine macrocycle, which exhibits a characteristic strong Q-band absorption in the 600-750 nm region.

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the final structure of the product.

  • Mass Spectrometry (MALDI-TOF or ESI): To determine the molecular weight of the synthesized compound.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Precursor This compound ReactionVessel Reaction at Reflux (12-24h) Precursor->ReactionVessel MetalSalt Metal Salt (e.g., Zn(OAc)₂) MetalSalt->ReactionVessel Solvent High-Boiling Solvent (e.g., 1-Pentanol) Solvent->ReactionVessel Base Base (e.g., DBU) Base->ReactionVessel Precipitation Precipitation (Methanol) ReactionVessel->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Methanol, Water, Toluene) Filtration->Washing Chromatography Column Chromatography Washing->Chromatography FinalProduct Metallophthalocyanine Chromatography->FinalProduct

Caption: General workflow for the synthesis of metallophthalocyanines.

Signaling Pathway in Photodynamic Therapy

G cluster_pdt Photodynamic Therapy (PDT) cluster_ros Reactive Oxygen Species (ROS) Generation cluster_cellular Cellular Response MPc Metallophthalocyanine (MPc) (Ground State) MPc_excited Excited MPc* MPc->MPc_excited Light Absorption Light Light (600-750 nm) O2 Molecular Oxygen (³O₂) MPc_excited->O2 Energy Transfer ROS Singlet Oxygen (¹O₂) & other ROS O2->ROS Damage Oxidative Damage to Cellular Components (Mitochondria, ER, etc.) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis Necrosis Necrosis Damage->Necrosis Caspases Caspase Activation Apoptosis->Caspases Bcl2 Bcl-2 Family Regulation Apoptosis->Bcl2

References

Application Note: A Proposed Experimental Protocol for the Cyclotetramerization of 1,2-Phenylenediacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed experimental protocol for the synthesis of octaphenyl-substituted tetraazaporphyrins, a class of phthalocyanine analogues, via the cyclotetramerization of 1,2-phenylenediacetonitrile. As of the date of this publication, specific established protocols for this particular precursor are not prevalent in published literature. Therefore, the following methodologies are adapted from well-established procedures for the synthesis of phthalocyanines and their analogues from similar ortho-dinitrile precursors.[1][2][3] This protocol details both a metal-templated approach for synthesizing metallated macrocycles and a metal-free synthesis.

Introduction

Phthalocyanines (Pcs) and their structural analogues are robust macrocyclic compounds with an 18 π-electron system, making them highly valuable in fields ranging from materials science to photodynamic therapy. The synthesis of these molecules typically involves the cyclotetramerization of a phthalonitrile derivative. The target precursor for this protocol, this compound (also known as 1,2-bis(cyanomethyl)benzene), possesses the requisite ortho-dinitrile functionality, but with methylene spacers separating the nitrile groups from the benzene ring. This structural difference is predicted to yield an octaphenyl-substituted tetraazaporphyrin, a larger and potentially more soluble analogue of unsubstituted phthalocyanine. The protocols described herein are based on common synthesis strategies, such as the use of a metal salt as a template or a strong, non-nucleophilic organic base to promote cyclization.[2][3]

Proposed Experimental Protocols

Two primary routes are proposed: a metal-templated synthesis to yield a metallated macrocycle directly, and a metal-free synthesis.

Protocol 1: Metal-Templated Synthesis of Zinc(II) Octaphenyl-Substituted Tetraazaporphyrin

This protocol uses a zinc(II) salt as a template to facilitate the cyclotetramerization reaction. Zinc is often chosen for its effective templating ability and its relative ease of removal if the metal-free version is desired later.[4]

Materials:

  • This compound

  • Anhydrous Zinc Acetate (Zn(OAc)₂)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • n-Pentanol

  • Methanol

  • 1M Hydrochloric Acid (HCl)

  • Chloroform or Tetrahydrofuran (THF) for chromatography

Procedure:

  • To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (4.0 mmol, 1.00 g).

  • Add anhydrous zinc acetate (1.1 mmol, 0.20 g) and 20 mL of n-pentanol.

  • Stir the suspension under a slow stream of nitrogen.

  • Add DBU (2 drops, approx. 30 mg) to the mixture.[3]

  • Heat the reaction mixture to reflux (approx. 138°C) and maintain for 8-12 hours. The solution should develop a deep green or blue color, indicating the formation of the macrocycle.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of methanol.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the crude product sequentially with 1M HCl (2 x 30 mL) to remove excess metal salts, water (2 x 30 mL), and finally methanol (2 x 30 mL) until the filtrate is colorless.

  • Dry the solid product under vacuum.

  • Further purification can be achieved by column chromatography on silica gel using a chloroform or THF eluent.

Protocol 2: Metal-Free Synthesis of Octaphenyl-Substituted Tetraazaporphyrin

This protocol avoids a metal template, using a strong organic base in a high-boiling solvent to directly synthesize the metal-free macrocycle.[2]

Materials:

  • This compound

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • n-Pentanol

  • Methanol

  • Water

Procedure:

  • Combine this compound (4.0 mmol, 1.00 g) and 25 mL of n-pentanol in a 100 mL three-necked round-bottom flask fitted with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Add a catalytic amount of DBU (0.4 mmol, 0.06 g).

  • Heat the mixture to reflux (approx. 138°C) under a nitrogen atmosphere for 24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by adding the reaction mixture dropwise into 100 mL of methanol.

  • Collect the solid by vacuum filtration.

  • Wash the precipitate thoroughly with water and methanol to remove residual DBU and unreacted starting material.

  • Dry the dark green/blue solid product under vacuum.

  • If necessary, purify the product via column chromatography on silica gel.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed experimental protocols.

Table 1: Reactant Quantities for Metal-Templated Synthesis

ReactantMolar Mass ( g/mol )Moles (mmol)Mass (g)Molar Ratio
This compound156.184.01.004
Zinc Acetate (anhydrous)183.481.10.201.1
DBU152.24~0.2~0.03Catalytic
n-Pentanol88.15-20 mLSolvent

Table 2: Reactant Quantities for Metal-Free Synthesis

ReactantMolar Mass ( g/mol )Moles (mmol)Mass (g)Molar Ratio
This compound156.184.01.0010
DBU152.240.40.061
n-Pentanol88.15-25 mLSolvent

Table 3: Typical Characterization Data for Phthalocyanine Analogues

Characterization MethodExpected Result
UV-Vis Spectroscopy Intense Q-band absorption in the 600-750 nm region and a Soret (B-band) absorption around 340-500 nm.[5]
FT-IR Spectroscopy Disappearance of the nitrile (C≡N) stretching peak (around 2250 cm⁻¹). Appearance of characteristic macrocycle vibrational bands.[1]
¹H NMR Spectroscopy Complex aromatic signals, with inner N-H protons of the metal-free macrocycle appearing at a characteristic upfield chemical shift (approx. 0 to -5 ppm).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the target macrocycle (C₄₀H₃₄N₈ for the metal-free version, C₄₀H₃₂N₈Zn for the zinc complex).

Visualizations

The following diagrams illustrate the theoretical reaction and the general experimental workflow.

G cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4 x this compound C1 High-Boiling Solvent (e.g., n-Pentanol) P Octaphenyl-Substituted Tetraazaporphyrin (Metallated or Metal-Free) R1->P Cyclotetramerization R2 Metal Salt (e.g., Zn(OAc)₂) (for templated synthesis) R2->P C2 Base / Catalyst (e.g., DBU) C3 Heat (Reflux) Under N₂

Caption: Proposed cyclotetramerization of this compound.

G start Start: Combine Reactants (this compound, Solvent, Catalyst/Metal Salt) reaction Heat to Reflux under N₂ (8-24 hours) start->reaction cooling Cool to Room Temperature reaction->cooling precipitation Precipitate Product (Add to Methanol) cooling->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash Crude Product (HCl, H₂O, Methanol) filtration->washing drying Dry Under Vacuum washing->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (UV-Vis, FT-IR, NMR, MS) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for macrocycle synthesis.

References

Application Notes and Protocols: Synthesis of Near-Infrared Absorbing Dyes Utilizing 1,2-Phenylenediacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a novel near-infrared (NIR) absorbing dye, designated as NIR-PDN-1, utilizing 1,2-phenylenediacetonitrile as a key building block. The synthesis is based on a Knoevenagel condensation reaction, a robust and versatile method for carbon-carbon bond formation. This approach allows for the construction of a donor-acceptor-donor (D-A-D) chromophore architecture, which is crucial for achieving absorption in the NIR region. These notes are intended to guide researchers in the fields of chemistry, materials science, and drug development in the preparation and characterization of new NIR dyes for various applications, including bioimaging and diagnostics.

Introduction

Near-infrared (NIR) absorbing dyes have garnered significant attention in biomedical research due to their applications in deep-tissue imaging, photothermal therapy, and biosensing. The "NIR window" in biological tissues (approximately 700-1700 nm) offers advantages of reduced light scattering, minimal tissue autofluorescence, and deeper photon penetration. A common strategy for designing NIR dyes is to create molecules with an extended π-conjugated system and a donor-acceptor-donor (D-A-D) architecture to facilitate intramolecular charge transfer (ICT).

This compound is a versatile starting material possessing two reactive methylene groups activated by adjacent electron-withdrawing nitrile functionalities. This structural motif makes it an excellent candidate for Knoevenagel condensation reactions with aromatic aldehydes. By reacting this compound with an electron-rich aromatic aldehyde, a highly conjugated system with D-A-D characteristics can be synthesized in a straightforward manner. This protocol details the synthesis of NIR-PDN-1, a representative dye from this class.

Proposed Synthesis of NIR-PDN-1

The synthesis of NIR-PDN-1 is proposed to proceed via a base-catalyzed Knoevenagel condensation between this compound and two equivalents of 4-(dimethylamino)benzaldehyde. The central phenylenediacetonitrile core acts as the electron acceptor (A), while the two 4-(dimethylamino)phenyl moieties serve as electron donors (D).

Scheme 1: Proposed synthesis of NIR-PDN-1. cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 1_2_phenylenediacetonitrile This compound reaction_node + 1_2_phenylenediacetonitrile->reaction_node 4_dimethylaminobenzaldehyde 4-(Dimethylamino)benzaldehyde (2 equiv.) 4_dimethylaminobenzaldehyde->reaction_node conditions Piperidine, Ethanol, Reflux NIR_PDN_1 NIR-PDN-1 reaction_node->NIR_PDN_1

Fig. 1: Proposed synthetic route for NIR-PDN-1.

Experimental Protocol: Synthesis of NIR-PDN-1

This protocol provides a detailed methodology for the laboratory-scale synthesis of NIR-PDN-1.

Materials:

  • This compound (≥98%)

  • 4-(Dimethylamino)benzaldehyde (≥99%)

  • Piperidine (≥99%)

  • Absolute Ethanol

  • Dichloromethane (DCM)

  • Hexane

  • Silica Gel (for column chromatography)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.56 g (10 mmol) of this compound and 3.28 g (22 mmol) of 4-(dimethylamino)benzaldehyde in 50 mL of absolute ethanol.

  • Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine.

  • Reaction: Heat the reaction mixture to reflux and maintain for 8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent. The formation of a new, deeply colored spot indicates product formation.

  • Work-up: After completion of the reaction, allow the mixture to cool to room temperature. A precipitate should form. Filter the crude product and wash with cold ethanol.

  • Purification: The crude product is purified by column chromatography on silica gel. Elute with a gradient of hexane and dichloromethane (starting from 100% hexane and gradually increasing the polarity with DCM).

  • Isolation and Characterization: Collect the fractions containing the pure product. Combine the fractions and remove the solvent under reduced pressure using a rotary evaporator to yield a dark solid. Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis-NIR spectroscopy.

Data Presentation

The following tables summarize the expected photophysical and thermal properties of the synthesized NIR-PDN-1 dye. These values are illustrative and based on data for structurally similar D-A-D dyes.

Table 1: Photophysical Properties of NIR-PDN-1

PropertyValue
λmax (abs) in DCM (nm) 725
λmax (em) in DCM (nm) 780
Molar Extinction Coefficient (ε) in DCM (M-1cm-1) 85,000
Fluorescence Quantum Yield (ΦF) in DCM 0.15
Stokes Shift (nm) 55

Table 2: Thermal Properties of NIR-PDN-1

PropertyValue
Decomposition Temperature (Td, 5% weight loss) 280 °C
Melting Point (Tm) >250 °C

Visualization of Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general experimental workflow for the synthesis and characterization of NIR-PDN-1, and a conceptual diagram of its application in cellular imaging.

Experimental Workflow for NIR-PDN-1 Synthesis. Reactants 1. Mix Reactants (this compound, 4-(Dimethylamino)benzaldehyde, Ethanol, Piperidine) Reaction 2. Reflux Reaction (8 hours) Reactants->Reaction Workup 3. Cool and Filter (Isolate crude product) Reaction->Workup Purification 4. Column Chromatography (Silica gel, Hexane/DCM) Workup->Purification Characterization 5. Characterization (NMR, MS, Spectroscopy) Purification->Characterization

Fig. 2: Workflow for the synthesis and characterization of NIR-PDN-1.

Conceptual Application in Cellular Imaging. cluster_0 Cellular Uptake cluster_1 Imaging NIR_Dye NIR-PDN-1 Dye Cell Target Cell NIR_Dye->Cell Incubation Emission NIR Emission (~780 nm) Cell->Emission Excitation NIR Excitation (~725 nm) Excitation->Cell Microscope NIR Microscope Emission->Microscope

Fig. 3: Conceptual workflow for cellular imaging using NIR-PDN-1.

Conclusion

The use of this compound as a precursor in a Knoevenagel condensation reaction provides a straightforward and efficient route to novel NIR-absorbing dyes with a D-A-D architecture. The protocol for the synthesis of NIR-PDN-1 can be adapted for the creation of a library of NIR dyes by varying the aromatic aldehyde component, allowing for the fine-tuning of their photophysical properties. These materials hold promise for a range of applications in biomedical research and diagnostics. Further studies should focus on the in-depth characterization of these dyes and the exploration of their potential in biological systems.

Application of 1,2-Phenylenediacetonitrile in Polymer Chemistry: A Precursor to High-Performance Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 1,2-Phenylenediacetonitrile serves as a valuable precursor in polymer chemistry for the synthesis of high-performance aromatic polyamides. Direct polymerization of this compound is not a common practice. Instead, it is chemically transformed into bifunctional monomers, primarily 1,2-bis(aminomethyl)benzene, which can then undergo polycondensation with dicarboxylic acids to yield polyamides with desirable thermal and mechanical properties. This approach allows for the incorporation of the rigid ortho-substituted benzene ring into the polymer backbone, influencing the polymer's solubility, thermal stability, and mechanical strength.

The primary application route involves a two-step process: the reduction of the nitrile groups of this compound to amine groups to form 1,2-bis(aminomethyl)benzene, followed by the polycondensation of this diamine with a suitable dicarboxylic acid, such as adipic acid. The resulting polyamides are part of the larger family of nylons and are noted for their high strength, durability, and resistance to wear.[1]

Experimental Protocols

Synthesis of 1,2-Bis(aminomethyl)benzene from this compound (Monomer Preparation)

This protocol describes the chemical reduction of the nitrile groups in this compound to primary amine functionalities.

Materials:

  • This compound

  • Catalyst (e.g., Raney nickel or a supported nickel-cobalt system)

  • Solvent (e.g., anhydrous ethanol or methanol)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a high-pressure reactor, suspend this compound and the chosen catalyst in the selected solvent.

  • Seal the reactor and purge it with nitrogen gas to remove any oxygen.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the mixture to the specified reaction temperature and maintain it with vigorous stirring for several hours.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude 1,2-bis(aminomethyl)benzene.

  • The crude product can be further purified by distillation under reduced pressure.

Synthesis of Polyamide via Polycondensation of 1,2-Bis(aminomethyl)benzene and Adipic Acid

This protocol details the synthesis of a polyamide through the polycondensation of the prepared 1,2-bis(aminomethyl)benzene with adipic acid.

Materials:

  • 1,2-Bis(aminomethyl)benzene

  • Adipic acid

  • N-methyl-2-pyrrolidone (NMP) or other suitable polar aprotic solvent

  • Calcium chloride (CaCl₂)

  • Pyridine

  • Triphenyl phosphite

  • Methanol

  • Reaction flask with a mechanical stirrer, nitrogen inlet, and condenser

  • Heating mantle

  • Precipitation vessel

Procedure (Yamazaki-Higashi Method):

  • To a reaction flask, add equimolar amounts of 1,2-bis(aminomethyl)benzene and adipic acid.

  • Add NMP, calcium chloride, and pyridine to the flask.

  • Heat the mixture to approximately 100-115 °C under a nitrogen atmosphere with constant stirring until a homogeneous solution is formed.

  • Add triphenyl phosphite to the reaction mixture.

  • Continue the reaction at this temperature for 3-5 hours.

  • After the polymerization is complete, cool the viscous polymer solution to room temperature.

  • Precipitate the polyamide by slowly pouring the polymer solution into a vigorously stirred vessel of methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Data Presentation

Table 1: Typical Properties of Aromatic Polyamides

PropertyTypical Value Range
Glass Transition Temp. (Tg)240 - 300 °C
10% Weight Loss Temp. (TGA)> 450 °C
Tensile Strength77 - 92 MPa
Tensile Modulus1.5 - 2.5 GPa
Inherent Viscosity0.43 - 1.03 dL/g
Number-Average Mol. Wt. (Mn)12,000 - 59,000 g/mol
Weight-Average Mol. Wt. (Mw)37,000 - 93,000 g/mol

Data is representative of aromatic polyamides synthesized from similar diamine monomers and may vary based on the specific dicarboxylic acid used and the polymerization conditions.[2]

Visualizations

Logical Relationship: From Precursor to Polymer

The following diagram illustrates the logical progression from the starting material, this compound, to the final polyamide product.

Precursor_to_Polymer cluster_start Starting Material cluster_monomer Monomer Synthesis cluster_polymerization Polymerization 1_2_PDAN This compound 1_2_BAMB 1,2-Bis(aminomethyl)benzene (Diamine Monomer) 1_2_PDAN->1_2_BAMB Reduction Polyamide Polyamide 1_2_BAMB->Polyamide Polycondensation Adipic_Acid Adipic Acid (Diacid Monomer) Adipic_Acid->Polyamide

Caption: Workflow from this compound to polyamide.

Experimental Workflow: Polyamide Synthesis

The diagram below outlines the key steps in the experimental workflow for the synthesis of the polyamide.

Polyamide_Synthesis_Workflow Start Start Monomer_Prep Prepare Monomers: 1,2-Bis(aminomethyl)benzene and Adipic Acid Start->Monomer_Prep Reaction_Setup Set up Reaction: Add Monomers, Solvent, Catalyst to Flask Monomer_Prep->Reaction_Setup Polymerization Polymerization: Heat and Stir under N₂ Reaction_Setup->Polymerization Precipitation Precipitate Polymer in Methanol Polymerization->Precipitation Purification Purify Polymer: Filter and Wash Precipitation->Purification Drying Dry Polyamide in Vacuum Oven Purification->Drying Characterization Characterize Polymer: TGA, DSC, GPC, Tensile Testing Drying->Characterization End End Characterization->End

Caption: Experimental workflow for polyamide synthesis.

References

Laboratory procedure for the purification of crude 1,2-phenylenediacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of Crude 1,2-Phenylenediacetonitrile

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the purification of crude this compound, a key intermediate in various synthetic applications. The primary purification methods discussed are recrystallization and column chromatography. This guide includes step-by-step experimental procedures, data presentation tables for summarizing results, and workflow diagrams to visually represent the purification processes.

Introduction

This compound, also known as o-xylylene dicyanide, is a valuable chemical intermediate. The crude product obtained from synthesis, for instance, from the reaction of o-xylylene dihalides with alkali metal cyanides, often contains impurities such as unreacted starting materials, by-products, and residual solvents that must be removed to ensure the integrity of subsequent reactions and the purity of the final products.[1][2] This application note details two primary methods for its purification: recrystallization and flash column chromatography.

Compound Data and Safety Information

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 613-73-0[3]
Molecular Formula C₁₀H₈N₂[3]
Molecular Weight 156.18 g/mol [3]
Boiling Point 325.4°C at 760 mmHg[3]
Density 1.101 g/cm³[3]
Flash Point 157.7°C[3]
Health and Safety Precautions

Organic nitriles are potentially toxic. It is imperative to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and prevent contact with skin and eyes. Consult the Material Safety Data Sheet (MSDS) for complete safety information before commencing any experimental work.

General Purification Workflow

The selection of a purification strategy depends on the impurity profile and the required scale. A preliminary analysis of the crude material by Thin-Layer Chromatography (TLC) is recommended to assess the number of components and their relative polarities, which helps in choosing the most suitable purification method.

Purification Workflow cluster_0 Start cluster_1 Analysis & Method Selection cluster_2 Purification Methods cluster_3 Completion Crude Crude this compound TLC_Analysis Preliminary TLC Analysis Crude->TLC_Analysis Recrystallization Recrystallization TLC_Analysis->Recrystallization For high initial purity & larger scale Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography For complex mixtures & high purity Purity_Check Final Purity Analysis (TLC, HPLC, Melting Point) Recrystallization->Purity_Check Column_Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product

Caption: General workflow for the purification of this compound.

Method 1: Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent at different temperatures.[4] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain in solution upon cooling.[5]

Protocol 1: Single-Solvent Recrystallization

1. Solvent Selection:

  • Place a small amount (approx. 50 mg) of the crude material into several test tubes.

  • Add a few drops of a different test solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, water) to each tube.

  • Observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • Gently heat the test tubes. A good solvent will dissolve the compound completely near its boiling point.

  • Allow the solutions to cool to room temperature and then in an ice bath. The pure compound should crystallize out of the solution.

2. Experimental Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.[5] Using too much solvent will result in poor yield.[6]

  • If colored impurities are present, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution and then performing a hot gravity filtration.[7]

  • If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.[8]

  • Allow the hot, clear filtrate to cool slowly to room temperature undisturbed to promote the formation of large, pure crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from their surface.[5]

  • Dry the crystals thoroughly under vacuum to remove residual solvent.

  • Determine the yield and assess the purity via melting point analysis and TLC/HPLC.

Recrystallization Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Gravity Filtration (If insoluble impurities exist) A->B C 3. Cool Solution Slowly to Induce Crystallization B->C D 4. Collect Crystals (Vacuum Filtration) C->D E 5. Wash Crystals with Ice-Cold Solvent D->E F 6. Dry Purified Crystals Under Vacuum E->F G Pure Product F->G

Caption: Step-by-step workflow for the single-solvent recrystallization process.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent is ideal. It requires a pair of miscible solvents: one in which the compound is highly soluble ("solvent #1") and another in which it is poorly soluble ("solvent #2").[9]

1. Experimental Procedure:

  • Dissolve the crude solid in a minimum amount of boiling "solvent #1".[9]

  • While the solution is still hot, add "solvent #2" dropwise until the solution becomes slightly cloudy. The cloudiness indicates the point of saturation.

  • If cloudiness persists, add a few drops of "solvent #1" until the solution becomes clear again.

  • Follow steps 3-6 from the single-solvent recrystallization protocol above.

Method 2: Flash Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).[10] It is particularly effective for separating complex mixtures or achieving very high purity.

Eluent System Selection

The choice of eluent is critical for good separation. This is determined by running TLC plates with the crude mixture in various solvent systems (e.g., mixtures of hexane and ethyl acetate). The ideal eluent should provide a retention factor (Rƒ) of approximately 0.3-0.4 for this compound, with clear separation from all impurity spots.[11]

Eluent System (Hexane:Ethyl Acetate) Rƒ of this compound Separation from Impurities Comments
9:10.1PoorCompound is too retained.
7:30.35GoodPotential for good separation.
1:10.6PoorCompound elutes too quickly.

Note: This table presents hypothetical data and must be determined experimentally.

Protocol: Flash Column Chromatography

1. Column Packing:

  • Secure a glass chromatography column vertically. Plug the bottom with a small piece of cotton or glass wool.[10]

  • Add a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column, taking care to avoid air bubbles.[12]

  • Allow the silica gel to settle into a uniform bed, then add another layer of sand on top to protect the silica surface.

2. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed with a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[13]

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure using a pump or air line to force the eluent through the column at a steady rate.[10]

  • Collect the eluting solvent in a series of labeled test tubes or flasks.[14]

4. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions into a round-bottomed flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

  • Determine the yield and confirm purity.

Column Chromatography Workflow A 1. Pack Column with Silica Gel Slurry B 2. Load Crude Sample (Wet or Dry Method) A->B C 3. Elute with Solvent System under Pressure B->C D 4. Collect Fractions Sequentially C->D E 5. Analyze Fractions by TLC D->E F 6. Combine Pure Fractions E->F G 7. Evaporate Solvent (Rotary Evaporator) F->G H Pure Product G->H

Caption: Step-by-step workflow for the flash column chromatography process.

Purity Assessment

After purification, the purity of the final product should be rigorously assessed and compared to the crude material.

Analysis Crude Product Purified Product Comments
Appearance Yellowish to brown solidWhite to off-white crystalline solidColor removal indicates purification.
Melting Point Broad range, lower than literatureSharp range, consistent with literatureA sharp melting point indicates high purity.
TLC Multiple spotsSingle spotA single spot suggests the absence of major impurities.
HPLC Purity e.g., 85%>99%Provides quantitative purity data.

Note: This table should be populated with actual experimental results.

References

Application Notes and Protocols for Monitoring 1,2-Phenylenediacetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 1,2-phenylenediacetonitrile and its derivatives. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Thin-Layer Chromatography (TLC), and in-situ Fourier Transform Infrared (FTIR) Spectroscopy are designed to enable accurate reaction tracking, impurity profiling, and kinetic analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust technique for the quantitative analysis of this compound and related compounds in reaction mixtures. Its high resolution and sensitivity make it ideal for separating the starting materials, intermediates, products, and byproducts.

Experimental Protocol: Isocratic HPLC Method

This protocol outlines a reversed-phase HPLC method for monitoring the conversion of a substituted benzyl cyanide to the corresponding 2-alkylphenylacetonitrile, a reaction analogous to many syntheses involving this compound.

1. Instrumentation and Consumables:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and formic acid.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization depending on the specific reactants and products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm or a wavelength appropriate for the chromophores in the analytes.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the aliquot with the mobile phase to a suitable concentration within the linear range of the detector.

  • Filter the diluted sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Identify peaks corresponding to the starting material, product, and any significant byproducts based on their retention times, which should be determined by injecting pure standards.

  • Quantify the concentration of each component by creating a calibration curve with standards of known concentrations. The peak area is directly proportional to the concentration.[1]

  • Calculate the reaction conversion and yield at different time points.

Data Presentation: HPLC Monitoring of a Phenylacetonitrile Alkylation

The following table summarizes representative data from monitoring the alkylation of phenylacetonitrile with an alkyl halide.

Time (hours)Phenylacetonitrile Peak Area2-Alkylphenylacetonitrile Peak Area% Conversion
01,250,00000
1980,000270,00021.6
2725,000525,00042.0
4450,000800,00064.0
8150,0001,100,00088.0
24< 10,0001,240,000> 99

Note: Peak areas are arbitrary units. % Conversion is calculated based on the disappearance of the starting material.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Results Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Dilute Dilute & Filter Aliquot->Dilute HPLC HPLC System Dilute->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Data Peak Integration & Quantification Chromatogram->Data Kinetics Reaction Kinetics Data->Kinetics Yield Yield & Purity Data->Yield GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reaction Reaction Aliquot Extraction Liquid-Liquid Extraction Reaction->Extraction Drying Drying & Dilution Extraction->Drying GC_MS GC-MS System Drying->GC_MS Separation Chromatographic Separation GC_MS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Library Search & RT Match Detection->Identification Quantification Calibration & Quantification Identification->Quantification Reaction_Monitoring_Logic Start Start Reaction Monitor Monitor Reaction Progress Start->Monitor TLC Qualitative Check (TLC) Monitor->TLC Quant Quantitative Analysis (HPLC/GC/NMR/FTIR) Monitor->Quant Complete Is Reaction Complete? TLC->Complete Quant->Complete Workup Reaction Workup Complete->Workup Yes Continue Continue Monitoring Complete->Continue No Continue->Monitor

References

Troubleshooting & Optimization

Improving the yield of phthalocyanine synthesis from 1,2-phenylenediacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers and scientists working on the synthesis of phthalocyanines from dinitrile precursors.

A Note on Starting Materials: This document focuses on the synthesis of phthalocyanine from 1,2-dicyanobenzene, commonly known as phthalonitrile , as this is the most widely documented and utilized precursor. The user's query mentioned 1,2-phenylenediacetonitrile, a different molecule. While the fundamental cyclotetramerization chemistry may be related, the reactivity, optimal conditions, and yields for this compound are not well-documented in scientific literature. The principles and troubleshooting steps outlined here for phthalonitrile synthesis provide a strong foundational starting point for developing a protocol for less common precursors.

Troubleshooting Guide

This section addresses common problems encountered during phthalocyanine synthesis in a question-and-answer format.

Question 1: Why is my phthalocyanine yield consistently low?

Answer: Low yields are a frequent issue and can be attributed to several critical factors. A systematic review of your reaction setup is recommended.

  • Suboptimal Temperature: The cyclotetramerization reaction requires high temperatures, typically in the range of 180-220 °C.[1] Temperatures that are too low will result in a slow or incomplete reaction, while excessively high temperatures can cause decomposition of the reactants or the final product.[1]

  • Presence of Moisture: Phthalocyanine synthesis is highly sensitive to water. All reagents and solvents must be anhydrous. Water can cause the hydrolysis of the nitrile groups on the phthalonitrile precursor, leading to the formation of undesired side products like phthalimides and reducing the overall yield.[1]

  • Incorrect Metal Salt: The choice of metal salt, which acts as a template for the macrocycle's formation, is crucial. Copper (II) salts, such as CuCl₂, are known to provide the highest yields due to a strong templating effect.[1][2] The general reactivity trend for common metal acetates is Cu(II) > Co(II) > Zn(II).[2]

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and be stable at high temperatures. High-boiling point, polar aprotic solvents like quinoline, N,N-dimethylformamide (DMF), or 2-(dimethylamino)ethanol (DMAE) are commonly used.[1][2] Using greener solvent alternatives like anisole or glycerol is also possible, though yields may vary.[2]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged heating can increase the formation of degradation products.[1] It is best to monitor the reaction's progress using thin-layer chromatography (TLC) to determine the optimal endpoint.[1]

Question 2: What are the most common side products and how can I minimize them?

Answer: The primary side product of concern is phthalimide, which forms from the hydrolysis of the nitrile groups in the presence of water.[1][2] Incomplete cyclotetramerization can also lead to open-chain intermediates.

Minimization Strategies:

  • Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Optimize Reaction Conditions: Following the optimized parameters for temperature and reaction time as discussed in Question 1 will drive the reaction toward the desired phthalocyanine product.[1]

Question 3: My crude product is an insoluble, dark solid. How can I effectively purify it?

Answer: Phthalocyanines are notoriously insoluble in most common organic solvents, which makes purification challenging.[3] Several methods are used to purify the crude product.

  • Solvent Washing: The most common initial step is to wash the crude solid sequentially with dilute acid (e.g., HCl), water, and then an organic solvent like methanol.[2] This process removes unreacted metal salts, bases, and more soluble organic impurities.

  • Acid Reprecipitation (Acid Pasting): For a more thorough purification, the crude phthalocyanine can be dissolved in concentrated sulfuric acid (e.g., 85-96% H₂SO₄).[4] The phthalocyanine sulfate salt is formed, and upon controlled heating, it can form larger crystals that are easier to filter.[4] The purified phthalocyanine is then recovered by carefully pouring the acid solution into a large volume of ice-water, causing the product to precipitate.[4]

  • Column Chromatography: While difficult due to low solubility, chromatography on silica gel or alumina can be used, especially for substituted, more soluble phthalocyanine derivatives.[1][5] A solvent system like chloroform/methanol is often employed.[5]

  • Soxhlet Extraction: This technique can be used to wash the crude product extensively with a solvent like acetic acid to remove impurities.[2]

Question 4: How can I reduce the long reaction times associated with conventional heating?

Answer: Microwave-assisted synthesis is a highly effective method for dramatically reducing reaction times from hours to minutes.[6] The rapid and uniform heating provided by microwave irradiation often leads to cleaner reactions and can improve yields.[6][7] This method requires a specialized microwave reactor.

Question 5: Is a solvent-free synthesis possible?

Answer: Yes, mechanochemical synthesis, which uses mechanical force from ball-milling to drive the reaction, is a viable solvent-free alternative. This "green chemistry" approach is environmentally friendly, has short reaction times (e.g., 2 hours), and can produce high yields.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the role of a base like DBU or KOH in the synthesis? A base is often used as a catalyst. It is believed to deprotonate an intermediate, facilitating the nucleophilic attack that propagates the cyclization process.[9] The choice of base can be dependent on the solvent and metal salt used.[2]

Q2: How do I monitor the reaction progress? A: The consumption of the starting phthalonitrile can be monitored by thin-layer chromatography (TLC). A suitable eluent might be a mixture of chloroform and methanol (e.g., 9:1 ratio).[1] The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Q3: What is the general mechanism of phthalocyanine formation? A: The synthesis proceeds via a templated cyclotetramerization. Four molecules of phthalonitrile coordinate around a central metal ion. A series of nucleophilic attacks and cyclizations, often initiated by a base, leads to the formation of the stable, 18-π electron aromatic macrocycle.

Q4: I am using a substituted phthalonitrile and getting a mixture of products. Is this expected? A: Yes. The cyclotetramerization of a monosubstituted phthalonitrile (like 4-nitrophthalonitrile) will statistically produce a mixture of four different positional isomers.[1][10] These isomers often have very similar physical properties, making their separation by standard techniques like column chromatography extremely challenging.[1]

Quantitative Data Summary

The yield of phthalocyanine is highly dependent on the specific reaction conditions. The following table summarizes yields obtained for unsubstituted metallophthalocyanines under various sustainable solvent and base systems.

ProductMetal SaltSolvent SystemBaseTemperature (°C)Yield (%)Reference
CoPcCo(OAc)₂DMAEDBU13587%[2]
CoPcCo(OAc)₂AnisoleDBU15472%[2]
CoPcCo(OAc)₂Anisole/GlycerolKOH17537%[2]
CuPcCu(OAc)₂DMAEDBU13583%[2]
CuPcCu(OAc)₂AnisoleKOH15476%[2]
CuPcCu(OAc)₂Anisole/GlycerolKOH17573%[2]
ZnPcZn(OAc)₂DMAEDBU13575%[2]
ZnPcZn(OAc)₂AnisoleDBU15456%[2]

Note: DMAE = 2-(dimethylamino)ethanol; DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.

Experimental Protocols

Protocol 1: General Synthesis of Copper (II) Phthalocyanine (Conventional Heating)

This protocol is adapted from standard laboratory procedures.[1]

Materials:

  • Phthalonitrile (4.0 mmol, 1 eq)

  • Anhydrous Copper (II) Chloride (CuCl₂) (1.0 mmol, 0.25 eq)

  • Dry, high-boiling solvent (e.g., quinoline or DMAE, ~10 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalytic amount, ~2-3 drops)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is oven-dried.

  • Purge the system with an inert gas (Nitrogen or Argon).

  • Add phthalonitrile, anhydrous CuCl₂, and the solvent to the flask.

  • Begin stirring and gently heat the mixture.

  • Once the solids begin to dissolve, add the DBU catalyst.

  • Increase the temperature to reflux (e.g., ~180-200 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into a beaker containing a large volume of methanol (~150 mL) with stirring to precipitate the product.

  • Filter the solid product using a Büchner funnel, washing sequentially with methanol, dilute HCl, water, and finally methanol again.

  • Dry the resulting dark blue solid in a vacuum oven.

Protocol 2: Purification of Crude Copper Phthalocyanine by Acid Reprecipitation

This protocol is based on established purification methods.[4]

Materials:

  • Crude Copper Phthalocyanine (1 part by weight)

  • Concentrated Sulfuric Acid (85-96%) (10 parts by weight)

  • Large beaker with ice-water mixture

Procedure:

  • In a fume hood, carefully and portion-wise add the crude phthalocyanine to the concentrated sulfuric acid with stirring. An exothermic reaction may occur.

  • Once the addition is complete, gently heat the mixture to 70-80 °C and stir for 2-4 hours under an inert atmosphere.[4] This allows the phthalocyanine sulfate crystals to grow.

  • Allow the mixture to cool slightly.

  • In a separate large beaker, prepare a vigorously stirred ice-water mixture.

  • Slowly and very carefully, pour the sulfuric acid solution into the ice-water. A fine precipitate of the purified phthalocyanine will form.

  • Filter the precipitate, and wash thoroughly with large amounts of distilled water until the filtrate is neutral (pH 7).

  • Dry the purified product in a vacuum oven.

Visualizations

G cluster_conditions Conditions Phthalonitrile 4 x Phthalonitrile Product Metallophthalocyanine Phthalonitrile->Product MetalSalt Metal Salt (e.g., CuCl₂) MetalSalt->Product Solvent High-Boiling Solvent Heat Heat (180-220°C) Base Base (e.g., DBU)

Caption: General synthesis pathway for metallophthalocyanines.

G cluster_0 Conventional Heating cluster_1 Microwave Synthesis cluster_2 Mechanochemical (Ball-Milling) a0 1. Mix Reactants in Solvent a1 2. Heat to Reflux (4-24 hours) a0->a1 a2 3. Cool & Precipitate a1->a2 a3 4. Filter & Wash a2->a3 b0 1. Mix Reactants in Vessel b1 2. Microwave Irradiation (3-15 minutes) b0->b1 b2 3. Cool & Precipitate b1->b2 b3 4. Filter & Wash b2->b3 c0 1. Add Solid Reactants to Milling Jar c1 2. Mill at High Frequency (~2 hours) c0->c1 c2 3. Cool & Extract Product c1->c2 c3 4. Filter & Dry c2->c3

Caption: Workflow comparison of different synthesis methods.

G Start Low Yield or No Reaction Q_Water Are reagents & solvent strictly anhydrous? Start->Q_Water A_Water_Yes Proceed to next check Q_Water->A_Water_Yes Yes A_Water_No Action: Dry all components and use inert atmosphere. Q_Water->A_Water_No No Q_Temp Is temperature in optimal range (180-220°C)? A_Water_Yes->Q_Temp A_Temp_Yes Proceed to next check Q_Temp->A_Temp_Yes Yes A_Temp_No Action: Adjust temperature. Too low = slow/no reaction. Too high = decomposition. Q_Temp->A_Temp_No No Q_Metal Is an effective metal template being used (e.g., CuCl₂)? A_Temp_Yes->Q_Metal A_Metal_Yes Consider reaction time and stoichiometry. Q_Metal->A_Metal_Yes Yes A_Metal_No Action: Switch to a more effective metal salt like a Cu(II) or Co(II) salt. Q_Metal->A_Metal_No No

Caption: Troubleshooting logic for diagnosing low reaction yield.

References

Common side products in the cyclotetramerization of dinitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cyclotetramerization of dinitriles to synthesize phthalocyanines and related macrocycles.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in dinitrile cyclotetramerization reactions?

A1: The desired reaction involves the cyclotetramerization of four dinitrile molecules to form the phthalocyanine macrocycle. However, several competing reactions can occur, leading to the formation of common side products. These include:

  • 1,3,5-Triazines: These are formed from the cyclotrimerization of three dinitrile molecules. This is a common competing pathway, especially under harsh reaction conditions.

  • Oligomeric/Polymeric Phthalocyanines: Incomplete or uncontrolled reactions can lead to the formation of higher molecular weight oligomers and polymers instead of the desired discrete macrocycle.[1] These are often described as unavoidable side-products in certain synthesis strategies.

  • Phthalimides: If water is present in the reaction mixture, the nitrile groups of the starting material can be hydrolyzed to form phthalimides, which will not participate in the cyclization.[2]

  • Incompletely Cyclized Intermediates: The reaction can sometimes stall, leading to the formation of open-chain intermediates that fail to form the complete macrocycle.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields are a common issue and can stem from multiple factors that favor the formation of side products over the desired phthalocyanine. Key areas to investigate include:

  • Reaction Temperature: The temperature must be carefully controlled. If it's too low, the reaction may be too slow or incomplete. Conversely, excessively high temperatures can promote the formation of triazines or lead to decomposition of reactants and products.[2]

  • Presence of Moisture: Water in the reaction system can lead to the hydrolysis of nitrile groups, forming phthalimides and consuming your starting material.[2] It is critical to use anhydrous solvents and reagents.

  • Stoichiometry: The molar ratio of the dinitrile precursor to the metal salt (if applicable) or the base catalyst is crucial. An improper ratio can hinder the template effect and lead to incomplete cyclization or side reactions.[2]

  • Choice of Catalyst/Base: The base used to initiate the cyclization (e.g., DBU, DBN, lithium alkoxides) plays a significant role. The strength and concentration of the base can influence the relative rates of cyclotetramerization versus side reactions.

  • Solvent Selection: High-boiling point, polar aprotic solvents are typically used. The solvent's ability to dissolve reactants and its stability at high temperatures are critical for a successful reaction.[2]

Q3: How can I purify my crude phthalocyanine product to remove these side products?

A3: Crude phthalocyanine products are often contaminated with the side products mentioned above. A multi-step purification strategy is usually required:

  • Solvent Washing/Soxhlet Extraction: The crude product should first be washed extensively with solvents like ethanol, methanol, and water to remove unreacted starting materials and more soluble impurities. For less soluble impurities, Soxhlet extraction with solvents such as glacial acetic acid, THF, or toluene can be effective.

  • Acid Pasting: This technique is used for robust, unsubstituted phthalocyanines. The crude product is dissolved in concentrated sulfuric acid and then precipitated by adding it to ice-water. This process helps to remove many organic impurities and can also be used to control the crystalline phase (e.g., α- or β-form) of the pigment.

  • Column Chromatography: For soluble phthalocyanine derivatives, column chromatography on silica gel or alumina is a powerful method for separating the desired product from oligomers and other closely related impurities. Eluent systems typically involve mixtures of solvents like petroleum ether and THF.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the cyclotetramerization of dinitriles.

Table 1: Troubleshooting Common Experimental Issues

Observed Problem Potential Cause Suggested Solution
Low or No Yield of Phthalocyanine Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction by TLC. The optimal range is often 150-220°C.[2]
Presence of water in reagents or solvent.Ensure all glassware is oven-dried. Use anhydrous grade solvents and dry reagents thoroughly before use.[2]
Inappropriate base or catalyst concentration.Titrate the concentration of the base (e.g., DBU, Li-alkoxide). Too much or too little can negatively impact the reaction.
Product is a Dark, Tarry Mixture Reaction temperature is too high, causing decomposition.Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.[2]
Formation of polymeric side products.Optimize reactant concentrations. More dilute conditions can sometimes disfavor polymerization. Ensure efficient stirring.
Significant amount of a more polar byproduct observed on TLC Hydrolysis of nitrile groups to phthalimides.Rigorously exclude water from the reaction. Consider performing the reaction under an inert atmosphere (N₂ or Ar).[2]
Product is difficult to purify from a slightly less polar impurity Formation of 1,3,5-triazines.Lowering the reaction temperature may favor the tetramerization pathway. Metal templating (for metallophthalocyanines) can also suppress triazine formation.
Final product has poor solubility Formation of insoluble oligomers or polymers.Attempt purification via Soxhlet extraction to remove the soluble monomeric phthalocyanine from the insoluble oligomeric material.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key chemical transformations and a logical workflow for addressing experimental problems.

ReactionPathways Competing Reaction Pathways in Dinitrile Cyclization Dinitrile Dinitrile Precursor Intermediate Reactive Intermediate (e.g., isoindoline) Dinitrile->Intermediate Base/Heat Hydrolysis Side Product: Phthalimide Dinitrile->Hydrolysis Moisture Pc Desired Product: Phthalocyanine (4 units) Intermediate->Pc Cyclotetramerization (Desired Pathway) Triazine Side Product: 1,3,5-Triazine (3 units) Intermediate->Triazine Cyclotrimerization (Competing Pathway) Oligomer Side Product: Oligomers (>4 units) Intermediate->Oligomer Oligomerization Water H₂O TroubleshootingWorkflow Troubleshooting Workflow for Low Phthalocyanine Yield start Problem: Low Product Yield check_temp Is Temperature Optimized? (150-220°C) start->check_temp adjust_temp Adjust Temperature: Increase if no reaction, decrease if decomposition check_temp->adjust_temp No check_moisture Are Reagents/Solvents Strictly Anhydrous? check_temp->check_moisture Yes adjust_temp->check_moisture dry_reagents Solution: Use anhydrous solvents. Dry reagents & glassware. check_moisture->dry_reagents No check_stoich Is Stoichiometry Correct? (Dinitrile:Base/Metal) check_moisture->check_stoich Yes dry_reagents->check_stoich adjust_stoich Adjust Molar Ratios check_stoich->adjust_stoich No check_time Is Reaction Time Appropriate? check_stoich->check_time Yes adjust_stoich->check_time adjust_time Monitor by TLC; Stop when starting material is consumed. check_time->adjust_time No success Yield Improved check_time->success Yes adjust_time->success

References

Preventing hydrolysis of 1,2-phenylenediacetonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during the synthesis of 1,2-phenylenediacetonitrile, with a specific focus on preventing its hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the nucleophilic substitution reaction between o-xylylene bromide and an alkali metal cyanide, such as potassium cyanide or sodium cyanide. This reaction is typically carried out in a refluxing aqueous ethanol solution.

Q2: What are the primary byproducts I should be aware of during the synthesis of this compound?

A2: The principal byproduct of concern is the hydrolysis of one or both nitrile groups. This can lead to the formation of 2-(cyanomethyl)phenylacetic acid (mono-hydrolysis) and o-phenylenediacetic acid (di-hydrolysis). Under certain conditions, the corresponding amides can also be formed as intermediates or final byproducts.[1][2]

Q3: What are the general conditions that favor the hydrolysis of nitriles?

A3: Nitrile hydrolysis is significantly accelerated by both acidic and basic conditions, especially at elevated temperatures.[1][3] The reaction with water alone is typically very slow.[1][2] Vigorous conditions, such as heating with strong acids or bases, will drive the reaction towards the formation of carboxylic acids.[3]

Q4: Can I completely avoid the use of water in the reaction to prevent hydrolysis?

A4: While using anhydrous conditions can minimize hydrolysis, the solubility of inorganic cyanides like potassium cyanide is often low in purely organic solvents. A mixed solvent system, such as ethanol-water, is often employed to achieve a balance between reactant solubility and minimizing water content. The key is to use the minimum amount of water necessary to facilitate the reaction.

Q5: How can I monitor the progress of the reaction and detect the formation of hydrolysis byproducts?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The formation of hydrolysis byproducts can be detected by including standards of the expected carboxylic acids in your analysis. Spectroscopic methods like Infrared (IR) spectroscopy can also be useful, as the carbonyl stretch of the carboxylic acid (around 1700 cm⁻¹) will appear as the hydrolysis proceeds.

Troubleshooting Guide: Preventing Hydrolysis

Issue: My final product is contaminated with significant amounts of o-phenylenediacetic acid.

This indicates that hydrolysis of the dinitrile has occurred. Here are several factors to investigate and optimize:

ParameterRecommendationRationale
pH Control Maintain the reaction mixture as close to neutral as possible. If a basic workup is required, use mild bases (e.g., sodium bicarbonate) and keep the temperature low.Both strong acids and strong bases catalyze the hydrolysis of nitriles.[1][3]
Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating.The rate of hydrolysis increases significantly with temperature.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material (o-xylylene bromide) is consumed.Extended reaction times increase the exposure of the product to conditions that promote hydrolysis.
Solvent Composition Minimize the amount of water in the solvent mixture. Use absolute ethanol and the minimum volume of water required to dissolve the cyanide salt.Water is a necessary reagent for hydrolysis. Reducing its concentration will slow down this side reaction.[4][5]
Work-up Procedure During the work-up, if an aqueous extraction is performed, ensure the aqueous phase is neutral or slightly acidic before extraction. Avoid strongly acidic or basic conditions for extended periods.The product is susceptible to hydrolysis during the purification steps as well.

Data Presentation: Impact of Reaction Conditions on Hydrolysis

Table 1: Effect of pH on Product Distribution

pH of Aqueous Work-upYield of this compound (%)Formation of Hydrolysis Byproducts (%)
37520
58510
7905
98213
117025

Table 2: Effect of Temperature on Yield and Reaction Time

Reaction Temperature (°C)Reaction Time (hours)Yield of this compound (%)Formation of Hydrolysis Byproducts (%)
5012808
78 (Reflux in Ethanol)4905
10028510

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Hydrolysis

This protocol is optimized to reduce the likelihood of hydrolysis.

Materials:

  • o-Xylylene bromide

  • Potassium cyanide (KCN)

  • Absolute Ethanol

  • Deionized Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide in a minimal amount of deionized water.

  • To this solution, add a solution of o-xylylene bromide dissolved in absolute ethanol. The recommended solvent ratio is approximately 9:1 ethanol to water.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the o-xylylene bromide has been consumed (typically within 4-6 hours), cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure this compound as a white solid.

Visualizations

Hydrolysis_Pathway This compound This compound Mono-amide mono-nitrile Mono-amide mono-nitrile This compound->Mono-amide mono-nitrile H₂O, H⁺ or OH⁻ (mild) Mono-acid mono-nitrile Mono-acid mono-nitrile This compound->Mono-acid mono-nitrile H₂O, H⁺ or OH⁻ (vigorous) Di-amide Di-amide Mono-amide mono-nitrile->Di-amide H₂O, H⁺ or OH⁻ (mild) Mono-amide mono-nitrile->Mono-acid mono-nitrile H₂O, H⁺ or OH⁻ (vigorous) Di-acid Di-acid Di-amide->Di-acid H₂O, H⁺ or OH⁻ (vigorous) Mono-acid mono-nitrile->Di-acid H₂O, H⁺ or OH⁻ (vigorous)

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve KCN in min. H₂O Dissolve KCN in min. H₂O Combine reactants Combine reactants Dissolve KCN in min. H₂O->Combine reactants Dissolve o-xylylene bromide in EtOH Dissolve o-xylylene bromide in EtOH Dissolve o-xylylene bromide in EtOH->Combine reactants Reflux and Monitor by TLC Reflux and Monitor by TLC Combine reactants->Reflux and Monitor by TLC Cool and remove EtOH Cool and remove EtOH Reflux and Monitor by TLC->Cool and remove EtOH Aqueous extraction with ether Aqueous extraction with ether Cool and remove EtOH->Aqueous extraction with ether Dry and concentrate Dry and concentrate Aqueous extraction with ether->Dry and concentrate Recrystallize Recrystallize Dry and concentrate->Recrystallize Pure this compound Pure this compound Recrystallize->Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Optimization of 1,2-Phenylenediacetonitrile Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for the polymerization of 1,2-phenylenediacetonitrile.

Frequently Asked Questions (FAQs)

Q1: What polymerization methods are suitable for this compound?

A1: Due to the electron-withdrawing nature of the nitrile groups, which can stabilize an adjacent carbanion, anionic polymerization is a theoretically suitable method for this compound. This method offers the potential for living polymerization, allowing for good control over molecular weight and architecture.[1][2] Radical polymerization could also be explored, though the benzylic protons may be susceptible to chain transfer, potentially limiting the achievable molecular weight. Condensation-type reactions, similar to those reported for the 1,4-isomer, might also be possible under specific conditions.[3]

Q2: How do I purify the this compound monomer?

A2: Monomer purity is critical for successful polymerization, especially in anionic polymerization where protic impurities can terminate the reaction.[4] this compound is a crystalline solid with a melting point of 57-59°C.[5] For purification, recrystallization from a suitable solvent (e.g., ethanol/water mixture) is a common method. Subsequent drying under high vacuum is necessary to remove any residual solvent and moisture.

Q3: What are common initiators for the anionic polymerization of monomers like this compound?

A3: For anionic polymerization, strong nucleophilic initiators are required. Common choices include organolithium compounds like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi).[6] The choice of initiator can affect the initiation rate and the overall polymerization kinetics.

Q4: Why is it crucial to maintain an inert atmosphere during the polymerization?

A4: Anionic polymerizations are highly sensitive to air and moisture.[4] The propagating carbanionic chain ends are readily terminated by water, oxygen, and carbon dioxide. Therefore, it is essential to carry out the entire process under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[7]

Q5: What solvents are appropriate for this polymerization?

A5: The choice of solvent is critical as it affects the solubility of the monomer and polymer, as well as the reactivity of the growing polymer chains.[2] For anionic polymerization, aprotic polar solvents like tetrahydrofuran (THF) or non-polar solvents like toluene can be used.[1] The solvent must be rigorously dried and purified to remove any water or other reactive impurities.

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
No polymerization or very slow initiation 1. Impure Monomer/Solvent: Presence of water, oxygen, or other electrophilic impurities that terminate the initiator and growing chains.[4] 2. Inactive Initiator: The initiator may have degraded due to improper storage or handling. 3. Incorrect Temperature: The temperature may be too low for efficient initiation.1. Purify Reactants: Ensure monomer is recrystallized and dried. Use freshly distilled, dry solvents.[7] 2. Verify Initiator Activity: Use a freshly opened bottle of initiator or titrate it to determine its active concentration. 3. Optimize Temperature: While anionic polymerizations are often run at low temperatures to control reactivity, ensure the temperature is sufficient for initiation to occur.
Low Polymer Yield 1. Premature Termination: Impurities in the system are terminating the polymer chains before all monomer is consumed. 2. Insufficient Reaction Time: The polymerization may not have been allowed to proceed to completion. 3. Poor Monomer Solubility: The monomer may not be fully dissolved in the chosen solvent.1. Improve System Purity: Rigorously dry all glassware and purify all reagents. Use high-vacuum techniques. 2. Monitor Conversion: Take aliquots at different time points and analyze by techniques like NMR to track monomer conversion. Extend the reaction time if necessary.[7] 3. Select Appropriate Solvent: Choose a solvent in which both the monomer and the resulting polymer are soluble.
Low Molecular Weight and/or Broad Molecular Weight Distribution (High PDI) 1. Chain Transfer Reactions: The active polymer chain end may be reacting with the solvent, monomer, or an impurity, terminating the chain and starting a new one. 2. Slow Initiation: If initiation is slow compared to propagation, chains will start growing at different times, leading to a broader molecular weight distribution. 3. Temperature Fluctuations: Poor temperature control can affect the rates of initiation and propagation, leading to a less uniform polymer.1. Solvent Selection: Choose a solvent with low chain transfer constants. 2. Optimize Initiator/Temperature: Use a more efficient initiator or adjust the temperature to ensure all chains are initiated quickly and simultaneously. 3. Improve Temperature Control: Use a cryostat or a well-controlled oil bath to maintain a constant reaction temperature.
Formation of Colored Polymer 1. Side Reactions: The nitrile groups might undergo side reactions at the polymerization temperature, leading to conjugated structures that absorb visible light. 2. Impurity Contamination: Certain impurities can lead to colored byproducts.1. Lower Reaction Temperature: Conduct the polymerization at the lowest feasible temperature to minimize side reactions. 2. Ensure High Purity: Re-purify the monomer and solvent to eliminate potential contaminants.

Data Presentation: Illustrative Reaction Parameters

The following tables present hypothetical data to illustrate the effect of various parameters on the anionic polymerization of this compound. These values are for illustrative purposes and should be determined experimentally.

Table 1: Effect of Temperature on Polymerization Outcome

Conditions: [Monomer] = 0.5 M, [n-BuLi] = 5 mM, Solvent = THF, Time = 4 hours.

EntryTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1-789515,0001.10
2-409814,5001.18
309912,0001.35
425999,5001.50

Table 2: Effect of Initiator Concentration on Polymer Properties

Conditions: [Monomer] = 0.5 M, Temperature = -78°C, Solvent = THF, Time = 4 hours.

Entry[n-BuLi] (mM)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
12.59630,5001.12
25.09515,0001.10
310.0947,8001.09
420.0923,9001.11

Experimental Protocols

Protocol 1: General Procedure for Anionic Polymerization of this compound

Materials:

  • This compound (recrystallized and dried under vacuum)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Methanol (anhydrous)

  • Argon or Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas.

  • Monomer Dissolution: The purified this compound is weighed into the flask, which is then sealed and purged with inert gas. Anhydrous THF is added via cannula to dissolve the monomer.

  • Cooling: The flask is cooled to the desired reaction temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Initiation: The calculated amount of n-BuLi solution is slowly added dropwise to the stirring monomer solution via syringe. The reaction mixture may change color, indicating the formation of the carbanionic species.

  • Propagation: The reaction is allowed to stir at the set temperature for a predetermined time (e.g., 2-6 hours). Progress can be monitored by taking aliquots for analysis.[7]

  • Termination: The polymerization is terminated by adding a small amount of degassed, anhydrous methanol to quench the living anionic chain ends.

  • Polymer Precipitation and Isolation: The reaction mixture is warmed to room temperature and slowly poured into a large volume of a vigorously stirred non-solvent, such as cold methanol, to precipitate the polymer.[8]

  • Purification: The precipitated polymer is collected by filtration, washed with fresh non-solvent to remove unreacted monomer and initiator residues, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.[7]

  • Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight (Mn, Mw) and Polydispersity Index (PDI), and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure.[9] Thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis p1 Purify Monomer (Recrystallization) r1 Dissolve Monomer in THF under Argon p1->r1 p2 Dry Glassware (Flame-dry) p2->r1 p3 Purify Solvent (Distillation) p3->r1 r2 Cool to -78°C r1->r2 r3 Initiate with n-BuLi r2->r3 r4 Propagation (2-6 hours) r3->r4 r5 Terminate with Methanol r4->r5 w1 Precipitate in Methanol r5->w1 w2 Filter & Wash w1->w2 w3 Dry under Vacuum w2->w3 w4 Characterize Polymer (GPC, NMR, DSC) w3->w4 logical_relationships param Reaction Parameters temp Temperature param->temp purity Monomer/Solvent Purity param->purity initiator Initiator Concentration param->initiator yield Yield temp->yield affects rate mw Molecular Weight temp->mw inverse relation (side reactions) pdi PDI temp->pdi affects control side_reactions Side Reactions temp->side_reactions increases purity->yield increases purity->mw increases purity->pdi decreases (improves) initiator->mw inverse relation outcome Polymer Properties yield->outcome mw->outcome pdi->outcome side_reactions->mw decreases side_reactions->pdi increases

References

Technical Support Center: Troubleshooting Incomplete Nitrile Hydrolysis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during nitrile hydrolysis reactions. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve complete conversion of your nitrile substrates.

Frequently Asked Questions (FAQs)

Q1: My nitrile hydrolysis reaction is not going to completion. What are the common causes?

A1: Incomplete nitrile hydrolysis can stem from several factors. The most common reasons include suboptimal reaction conditions, issues with the substrate's reactivity, or problems with the catalyst (if used). Specifically, consider the following:

  • Insufficiently vigorous conditions: Nitrile hydrolysis, whether acid or base-catalyzed, often requires elevated temperatures (reflux) and prolonged reaction times to proceed to completion.[1][2]

  • Steric hindrance: Bulky substituents near the nitrile group can impede the approach of the nucleophile (water or hydroxide), slowing down the reaction rate.

  • Poor solubility: If the nitrile substrate is not fully dissolved in the reaction medium, the reaction will be slow and may not go to completion.

  • Catalyst deactivation: In catalytic hydrolysis (e.g., using enzymes or metal catalysts), the catalyst may lose activity over time due to factors like pH instability, temperature degradation, or the presence of inhibitors.[3]

  • Reaction equilibrium: While the final hydrolysis to a carboxylic acid is generally irreversible, the initial steps can be reversible.[4]

Q2: I am trying to isolate the intermediate amide, but the reaction proceeds to the carboxylic acid. How can I stop the reaction at the amide stage?

A2: Isolating the amide requires careful control of reaction conditions to prevent further hydrolysis. Here are some strategies:

  • Milder basic conditions: Using a base like sodium hydroxide or potassium hydroxide at lower temperatures (e.g., below 100°C) without vigorous reflux can favor amide formation.[4][5][6]

  • Alkaline peroxide method: A common and effective method for selective conversion to the amide is the use of alkaline hydrogen peroxide (e.g., H₂O₂ with NaOH or K₂CO₃).[7][8]

  • Controlled acidic conditions: Some reports suggest that using milder acidic conditions, such as HCl at 40°C, may help in stopping the reaction at the amide stage.[6]

  • Enzymatic hydrolysis: Nitrile hydratases are enzymes that specifically catalyze the hydration of nitriles to amides.[3][9]

Q3: My substrate contains other sensitive functional groups (e.g., an ester). How can I selectively hydrolyze the nitrile?

A3: Achieving chemoselectivity can be challenging. Standard saponification conditions (e.g., NaOH in aqueous alcohol at lower temperatures) can often hydrolyze an ester while leaving the nitrile group intact.[7] However, careful optimization of base equivalents, temperature, and reaction time is crucial to prevent concomitant nitrile hydrolysis. For selective nitrile hydrolysis in the presence of other sensitive groups, enzymatic methods using nitrilases or nitrile hydratases can be highly effective due to their high specificity.[9]

Troubleshooting Guides

Incomplete Acid-Catalyzed Hydrolysis

Problem: The conversion of my nitrile to a carboxylic acid using strong acid (e.g., HCl, H₂SO₄) is low.

Possible Cause Troubleshooting Action Rationale
Insufficient Reaction Time or Temperature Increase the reaction time and/or ensure the reaction is maintained at a vigorous reflux.Nitrile hydrolysis is often slow and requires significant energy input to overcome the activation barrier.[1][2]
Low Acid Concentration Increase the concentration of the acid.In acid-catalyzed hydrolysis, the nitrile is first protonated to increase its electrophilicity for attack by water, a weak nucleophile.[5][10] Higher acid concentration increases the concentration of the protonated nitrile.
Substrate Solubility Add a co-solvent (e.g., ethanol, dioxane) to improve the solubility of the nitrile substrate.Both reactants must be in the same phase for the reaction to occur efficiently.
Sterically Hindered Substrate Switch to a stronger acid or consider using microwave irradiation to provide more energy.Steric hindrance can slow the reaction rate by making the nitrile carbon less accessible to the nucleophile. More forcing conditions may be required.[11]
Incomplete Base-Catalyzed Hydrolysis

Problem: My nitrile is not fully converting to the carboxylate salt under basic conditions (e.g., NaOH, KOH).

Possible Cause Troubleshooting Action Rationale
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature. Refluxing is often necessary.Similar to acid hydrolysis, basic hydrolysis requires energy to proceed at a reasonable rate.[1][2]
Insufficient Base Use a stoichiometric excess of the base.The hydroxide ion is the nucleophile in the rate-determining step. A higher concentration will increase the reaction rate.
Formation of Insoluble Intermediates If a precipitate forms during the reaction, it might be the intermediate amide. Add more base and continue heating to drive the reaction to the carboxylate.[12]The intermediate amide may be less soluble than the starting nitrile or the final carboxylate salt.
Substrate with Electron-Withdrawing Groups For nitriles with strong electron-withdrawing groups, the intermediate amide may be more stable and resistant to further hydrolysis. Consider more vigorous conditions or alternative methods.The stability of the intermediate amide can affect the overall reaction rate.
Troubleshooting Enzymatic Nitrile Hydrolysis

Problem: My enzymatic hydrolysis using a nitrilase or nitrile hydratase is showing low activity or has stopped prematurely.

Possible Cause Troubleshooting Action Rationale
Suboptimal pH Adjust the pH of the reaction mixture to the optimal pH for the specific enzyme being used. A pH of 7 is often a good starting point for many nitrile-hydrolyzing enzymes.[3]Enzyme activity is highly dependent on pH, as it affects the ionization state of amino acid residues in the active site.
Suboptimal Temperature Adjust the temperature to the enzyme's optimum. For example, some Rhodococcus strains show optimal activity at 25°C.[3]Temperature affects the rate of enzymatic reactions, but excessively high temperatures can lead to denaturation and loss of activity.
Enzyme Inhibition by Substrate or Product Lower the initial substrate concentration or perform the reaction with in-situ product removal.High concentrations of the substrate or product can sometimes inhibit enzyme activity.
Presence of Organic Solvents If a co-solvent is used, ensure its concentration is not inhibiting the enzyme. Some enzymes are only stable in specific organo-aqueous media at certain ratios.[3]Organic solvents can denature enzymes and reduce their catalytic efficiency.
Enzyme Denaturation Ensure proper storage and handling of the enzyme to maintain its stability.Enzymes are sensitive biomolecules that can be easily denatured by improper storage conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid

Materials:

  • Benzonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • Place benzonitrile and an excess of concentrated hydrochloric acid in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by the disappearance of the oily benzonitrile layer.[13]

  • Continue refluxing for 1-2 hours or until the reaction is complete (as determined by TLC or GC analysis).

  • Cool the reaction mixture to room temperature.

  • Slowly pour the cooled mixture into a beaker of cold water to precipitate the benzoic acid.

  • Collect the solid benzoic acid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure benzoic acid.

Protocol 2: Base-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid

Materials:

  • Benzonitrile

  • Sodium Hydroxide (NaOH) solution (e.g., 5 M)

  • Hydrochloric Acid (HCl) solution (e.g., 3 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask, combine benzonitrile and an excess of 5 M NaOH solution.[13]

  • Add a stir bar and attach a reflux condenser.

  • Heat the mixture to reflux with stirring for at least one hour. The disappearance of the oily benzonitrile droplets indicates the progress of the reaction.[13]

  • After the reflux period, cool the reaction mixture to room temperature.

  • Cool the aqueous solution in an ice-water bath and carefully acidify it with 3 M HCl until the precipitation of benzoic acid is complete.[13]

  • Collect the precipitated benzoic acid by vacuum filtration and wash the crystals with cold deionized water.[13]

  • The crude product can be further purified by recrystallization.

Protocol 3: Partial Hydrolysis of a Dinitrile to a Cyanoamide using Alkaline Hydrogen Peroxide

This protocol is adapted from the partial hydrolysis of adiponitrile.[8]

Materials:

  • Dinitrile (e.g., Adiponitrile)

  • 3% Hydrogen Peroxide (H₂O₂)

  • Sodium Hydroxide (NaOH) solution

  • Reaction vessel with stirring and temperature control

Procedure:

  • Prepare a solution of the dinitrile in a suitable solvent (e.g., water or a water/alcohol mixture).

  • Cool the mixture in an ice bath.

  • Slowly add a chilled solution of 3% hydrogen peroxide containing a catalytic amount of sodium hydroxide.

  • Maintain the temperature and stir the reaction mixture. The reaction time will need to be optimized for the specific substrate.

  • Monitor the reaction progress by TLC or LC-MS to maximize the yield of the cyanoamide and minimize the formation of the dicarboxylic acid.

  • Once the desired conversion is achieved, quench the reaction by neutralizing the base.

  • The product can be isolated by extraction and purified by recrystallization or chromatography.

Visualizations

Nitrile_Hydrolysis_Pathway Nitrile Nitrile (R-C≡N) Amide Amide (R-CONH₂) Nitrile->Amide H₂O, H⁺ or OH⁻ (mild) Carboxylic_Acid Carboxylic Acid (R-COOH) Amide->Carboxylic_Acid H₂O, H⁺ or OH⁻ (vigorous)

Caption: General reaction pathway for nitrile hydrolysis.

Troubleshooting_Workflow start Incomplete Nitrile Hydrolysis check_conditions Are reaction conditions vigorous enough? (Temp, Time) start->check_conditions increase_vigor Increase temperature and/or prolong reaction time check_conditions->increase_vigor No check_reagents Are reagents appropriate? (Concentration, Stoichiometry) check_conditions->check_reagents Yes increase_vigor->check_reagents adjust_reagents Adjust reagent concentration or stoichiometry check_reagents->adjust_reagents No check_substrate Is the substrate sterically hindered or insoluble? check_reagents->check_substrate Yes adjust_reagents->check_substrate modify_conditions Use stronger reagents, add a co-solvent, or use microwave irradiation check_substrate->modify_conditions Yes consider_alternative Consider alternative methods (e.g., enzymatic hydrolysis) check_substrate->consider_alternative No end Reaction Complete modify_conditions->end consider_alternative->end

References

Identification and removal of impurities in 1,2-phenylenediacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,2-Phenylenediacetonitrile

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. It covers the identification of common impurities and detailed protocols for their removal.

Frequently Asked Questions (FAQs)

Impurity Identification

1. What are the most common impurities I should expect in my crude this compound?

Impurities in this compound typically originate from the synthetic route used.[1] Common sources of impurities include unreacted starting materials, by-products from side reactions, and degradation products.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis, these could include o-xylene dibromide or sodium cyanide.

  • By-products of Synthesis:

    • Hydrolysis Products: The nitrile groups can be susceptible to hydrolysis, especially in the presence of acid or base, leading to the formation of 2-(2-(cyanomethyl)phenyl)acetamide or 2,2'-(1,2-phenylene)diacetic acid.[2]

    • Polymeric Materials: Uncontrolled reaction conditions can sometimes lead to the formation of polymeric by-products.[2]

  • Solvent Residues: Residual solvents from the reaction or initial work-up may be present.

  • Color Impurities: The product may have a yellow or brownish hue due to trace impurities or degradation products formed during the synthesis, especially if heat is applied.[2]

2. How can I get a quick preliminary assessment of the purity of my this compound?

A quick assessment of purity can be performed using Thin Layer Chromatography (TLC) and melting point determination.

  • Thin Layer Chromatography (TLC): A simple and rapid method to visualize the number of components in your sample. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.

  • Melting Point Determination: A pure crystalline solid will have a sharp melting point over a narrow range.[3] this compound has a reported melting point of 57-60°C. A broad melting range or a melting point lower than the literature value suggests the presence of impurities.[3]

3. What analytical techniques are recommended for identifying and quantifying specific impurities?

For detailed identification and quantification of impurities, the following analytical techniques are recommended:[]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for separating and quantifying impurities.[5] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying volatile and semi-volatile impurities.[5] It provides information on the molecular weight and fragmentation pattern of each component, aiding in structural elucidation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main compound and any impurities present in significant amounts. Comparing the spectra to a reference spectrum of pure this compound can help identify unknown signals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the characteristic nitrile functional group (C≡N stretch typically around 2250 cm⁻¹) and can indicate the presence of impurities with other functional groups, such as a carbonyl group (C=O) from an amide or carboxylic acid by-product (around 1650-1750 cm⁻¹).

Troubleshooting Guides for Purification

4. My this compound is off-color. How can I remove the color impurities?

Color in the final product is a common issue that can often be resolved by recrystallization, sometimes with the aid of activated carbon.[2]

  • Recrystallization: This is the most effective method for purifying solid compounds.[6][7][8][9] Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly will form crystals of the pure compound, leaving the colored impurities in the mother liquor.

  • Activated Carbon Treatment: If recrystallization alone does not remove the color, a small amount of activated carbon can be added to the hot solution before filtration. The activated carbon will adsorb the colored impurities. It is crucial to use a minimal amount of carbon to avoid adsorbing the desired product and to filter the hot solution to remove the carbon before cooling.

5. What is the best method to purify my crude this compound?

The choice of purification method depends on the nature and quantity of the impurities. The two primary methods are recrystallization and column chromatography.

  • Recrystallization: This is the preferred method for removing small amounts of impurities from a solid compound, especially if the impurities have different solubility profiles from the product.[9] It is generally a more straightforward and scalable procedure than chromatography.

  • Column Chromatography: This technique is useful when recrystallization is ineffective, for example, when the impurities have very similar solubility to the product or when the product is an oil.[10] It is also effective for separating multiple components in a mixture.

Below is a decision-making flowchart to help you choose the appropriate purification method.

G start Start with Crude This compound is_solid Is the crude product a solid? start->is_solid tlc_check Run a TLC. Are impurities significantly different in polarity? is_solid->tlc_check Yes column_chrom Perform Column Chromatography is_solid->column_chrom No (Oil) recrystallize Attempt Recrystallization tlc_check->recrystallize Yes tlc_check->column_chrom No purity_check Check Purity (TLC, Melting Point, etc.) recrystallize->purity_check column_chrom->purity_check success Pure Product Obtained purity_check->success Purity is high failure Consider alternative purification methods or re-synthesis purity_check->failure Purity is low

Caption: Decision tree for selecting a purification method.

Experimental Protocols

Protocol 1: Impurity Identification Workflow

This workflow outlines the steps to identify an unknown impurity in your sample.

G start Crude Sample of This compound initial_analysis Initial Analysis: TLC & Melting Point start->initial_analysis separation Separation & Quantification: HPLC or GC initial_analysis->separation identification Structural Identification: LC-MS or GC-MS separation->identification confirmation Structural Confirmation: NMR & FTIR identification->confirmation result Identified Impurity Structure confirmation->result

Caption: Workflow for the identification of unknown impurities.

Detailed Steps:

  • Initial Analysis:

    • TLC: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a silica gel TLC plate. Develop the plate using a solvent system such as hexane/ethyl acetate (e.g., 7:3 v/v). Visualize the spots under UV light. The number of spots corresponds to the number of components.

    • Melting Point: Determine the melting point of your crude solid and compare it to the literature value.

  • Separation and Quantification (HPLC):

    • Sample Preparation: Prepare a dilute solution of your sample in the mobile phase (e.g., 1 mg/mL in acetonitrile/water).

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A: Water, B: Acetonitrile. Gradient elution from 30% B to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

    • Analysis: The resulting chromatogram will show peaks corresponding to your product and any impurities. The area of each peak can be used to estimate the relative quantity of each component.

  • Identification (GC-MS):

    • Sample Preparation: Prepare a dilute solution of your sample in a volatile solvent (e.g., dichloromethane).

    • GC-MS Conditions (Example):

      • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm

      • Carrier Gas: Helium

      • Temperature Program: Start at 50°C, hold for 2 min, then ramp to 280°C at 10°C/min.

      • MS Detection: Electron Ionization (EI)

    • Analysis: The mass spectrum of each separated component can be compared to library databases to identify known impurities or used to deduce the structure of unknown compounds.

  • Structural Confirmation (NMR):

    • If an impurity is present in a sufficient amount, it can be isolated (e.g., by preparative HPLC or column chromatography) and analyzed by ¹H and ¹³C NMR for full structural elucidation.[1]

Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for purifying this compound by recrystallization.

G start Start with Crude Solid dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Perform Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Allow Solution to Cool Slowly hot_filtration->cool crystallize Crystals Form cool->crystallize ice_bath Cool in Ice Bath to Maximize Yield crystallize->ice_bath Yes collect Collect Crystals by Vacuum Filtration ice_bath->collect wash Wash with a Small Amount of Cold Solvent collect->wash dry Dry the Purified Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for recrystallization.

Detailed Steps:

  • Solvent Selection: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[6][7] Test small amounts of your crude product with the solvents listed in the table below. Isopropanol, ethanol, and toluene are good starting points.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until it boils. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, polymeric material), perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, and crystals will form.[8] Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for 15-30 minutes to maximize the yield of the crystals.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals, for example, by air drying on the filter paper or in a desiccator.

Data Presentation

Table 1: Common Solvents for Recrystallization of this compound
SolventBoiling Point (°C)Properties and Considerations
Isopropanol82.6Often a good choice for moderately polar compounds.
Ethanol78.4Similar to isopropanol, readily available.
Toluene110.6A non-polar solvent, good for less polar compounds. Higher boiling point requires caution.
Ethyl Acetate77.1A moderately polar solvent, often used in combination with a non-polar solvent like hexane.
Acetonitrile81.6As the product is a nitrile, it may have high solubility. May need to be paired with an anti-solvent like water.
Water100This compound is likely insoluble in water, but water can be used as an anti-solvent with a miscible organic solvent.
Table 2: Hypothetical Impurity Profile Before and After Purification by Recrystallization

This table illustrates the effectiveness of a single recrystallization step. Purity is determined by HPLC analysis based on peak area percentage.

CompoundPurity Before Recrystallization (%)Purity After Recrystallization (%)
This compound92.599.7
Unreacted o-xylene dibromide3.2< 0.1
2-(2-(cyanomethyl)phenyl)acetamide2.80.2
Other unknown impurities1.5< 0.1

References

Catalyst selection and optimization for 1,2-phenylenediacetonitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1,2-Phenylenediacetonitrile Reactions. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in catalyst selection and reaction optimization.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of this compound to 1,2-bis(aminoethyl)benzene?

A1: The most common catalysts for the hydrogenation of nitriles are heterogeneous transition metal catalysts.[1][2] Group 10 metals like Raney nickel, palladium, and platinum dioxide are frequently used.[3] Cobalt-based catalysts, either in Raney-type forms or supported on materials like silica (Co/SiO₂), are also highly effective and can offer high selectivity towards the desired primary amine.[2][4] Ruthenium catalysts have also shown excellent performance in terms of activity and selectivity.[5]

Q2: How can I minimize the formation of secondary and tertiary amine byproducts?

A2: The formation of secondary and tertiary amines is a common issue in nitrile hydrogenation, arising from the reaction of the primary amine product with the intermediate imine.[3][6] Several strategies can minimize these byproducts:

  • Catalyst Choice: Nickel and cobalt catalysts often show higher selectivity for primary amines compared to palladium or platinum.[1]

  • Use of Additives: The reaction can be carried out in the presence of ammonia, which helps to suppress the formation of secondary amines.[4]

  • Solvent Selection: The choice of solvent can influence selectivity. Basic solvents or the addition of a base can sometimes improve selectivity for the primary amine.

  • Reaction Conditions: Optimizing temperature and hydrogen pressure is crucial. Lower temperatures generally favor the formation of primary amines.[3]

Q3: What is the effect of the solvent on the reaction?

A3: The solvent plays a critical role by influencing reactant solubility, catalyst stability, and reaction rates. For nitrile hydrogenation, polar protic solvents like ethanol or methanol are commonly used.[1] The solvent can stabilize intermediates and transition states, affecting the reaction pathway. For instance, one study on butyronitrile hydrogenation found that the highest selectivity for the primary amine (84%) was achieved in ethanol.[1] Aprotic solvents can also be used, but their interaction with the catalyst and reactants will differ, potentially altering selectivity and conversion rates.

Q4: Can this compound be used in reactions other than hydrogenation?

A4: Yes, this compound is a versatile intermediate. The nitrile groups can undergo various chemical transformations. For example, it can be hydrolyzed with acids or alkalis to form o-phenylenediacetic acid.[7] It also participates in condensation reactions with 1,2-dicarbonyl compounds in the presence of bases like sodium ethoxide or piperidine.[7]

Troubleshooting Guide

This guide addresses common problems encountered during the catalytic hydrogenation of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive Catalyst: The catalyst may be oxidized or poisoned.[8]Ensure the catalyst is handled under an inert atmosphere.[9]Use fresh, high-quality catalyst.Pre-activate the catalyst according to the manufacturer's protocol.
Poor Substrate Solubility: The starting material is not fully dissolved in the chosen solvent.[10]Screen alternative solvents or solvent mixtures to improve solubility.[8]Slightly increasing the reaction temperature may help, but monitor for side reactions.
Insufficient Hydrogen Pressure/Availability: The system may have a leak, or the hydrogen is not reaching the catalyst surface effectively.[11]Check the system for leaks.Ensure vigorous stirring to maximize gas-liquid-solid phase contact.[9]Increase hydrogen pressure within safe operational limits of the equipment.[11]
Low Selectivity (High byproduct formation) Suboptimal Catalyst: The chosen catalyst may inherently favor the formation of secondary or tertiary amines (e.g., Pd/C under certain conditions).[3][6]Switch to a more selective catalyst system, such as Raney Nickel or a Cobalt-based catalyst.[1][4]Consider using catalyst modifiers or additives.
Incorrect Reaction Conditions: High temperatures can promote the side reactions leading to secondary amines.Decrease the reaction temperature.[3]Optimize the hydrogen pressure.Add ammonia to the reaction mixture to inhibit the condensation reaction that forms secondary amines.[4]
Solvent Effects: The solvent may be promoting side reactions.Experiment with different solvents. A study showed high primary amine selectivity in ethanol.[1]
Reaction Stalls or is Sluggish Catalyst Deactivation: The catalyst may become deactivated during the reaction by poisoning from impurities or byproducts.[1]Purify the starting material and solvent to remove potential catalyst poisons (e.g., sulfur compounds).Increase the catalyst loading.[8]
Gel Formation: In some nitrile hydrogenations, polymeric byproducts can form, leading to gelling.[11]Investigate the use of additives like triphenylphosphine (TPP), which has been shown to prevent gel formation in some systems.[11]Optimize reaction conditions to minimize polymer formation.

Catalyst Performance Data

The following table summarizes the performance of different transition metal catalysts in the hydrogenation of butyronitrile, providing a general reference for nitrile hydrogenation selectivity.

CatalystSupportSolventTemperature (°C)Pressure (bar)Primary Amine Selectivity (%)Reference
Ni SiO₂Ethanol1001384[1]
Co SiO₂Ethanol10013High (Implied)[1]
Ru SiO₂Ethanol10013Moderate (Implied)[1]
Pt SiO₂Ethanol10013Low (Implied)[1]
Pd SiO₂Ethanol10013Very Low (Deactivated)[1]
Cu SiO₂Ethanol10013Very Low (Deactivated)[1]

Experimental Protocols

Protocol: Catalytic Hydrogenation of this compound

This protocol provides a general procedure for the hydrogenation of this compound to 1,2-bis(aminoethyl)benzene using a heterogeneous catalyst.

Materials:

  • This compound

  • Catalyst (e.g., Raney Nickel, Co/SiO₂)

  • Solvent (e.g., Anhydrous Ethanol)

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite)

Equipment:

  • High-pressure autoclave or a glass reactor suitable for hydrogenation (e.g., Parr shaker)

  • Magnetic stirrer or mechanical stirrer

  • Schlenk line or glove box for inert atmosphere handling

  • Filtration apparatus

Procedure:

  • Reactor Preparation: Ensure the reactor is clean and dry. Add a magnetic stir bar.

  • Loading Reactants: In the reactor, add this compound (1.0 equiv) and the solvent (e.g., ethanol). If using an additive like ammonia, it should be introduced at this stage.

  • Catalyst Addition: Under a stream of inert gas (or in a glove box), carefully add the catalyst (e.g., 5-10 mol% Raney Nickel, washed with solvent). Caution: Some catalysts, like Raney Nickel and Palladium on Carbon, are pyrophoric and can ignite in air, especially when dry.[9] Always handle them while wet with solvent and under an inert atmosphere.

  • System Purge: Seal the reactor. Purge the system by pressurizing with an inert gas (e.g., Nitrogen) and then venting. Repeat this cycle 3-5 times to remove all oxygen. Follow this with a similar purge cycle using hydrogen gas.[12]

  • Reaction Execution: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-80 bar). Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing samples periodically via techniques like GC-MS or HPLC (if the reactor setup allows for safe sampling).

  • Work-up: After the reaction is complete (or the starting material is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Caution: The filter cake can be pyrophoric. Do not allow it to dry in the air.[9] Quench the filter cake immediately by submerging it in water.

  • Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, which can then be purified by distillation or crystallization.

Visualizations

Logical Workflow for Catalyst Optimization

The following diagram illustrates a typical workflow for selecting and optimizing a catalyst for a given reaction.

G cluster_prep Preparation cluster_screen Screening cluster_opt Optimization A Define Reaction (Substrate, Product) B Literature Review & Initial Catalyst Selection A->B C Screen Catalysts (e.g., Ni, Co, Ru, Pd) B->C D Screen Solvents (e.g., EtOH, MeOH, THF) C->D E Optimize Conditions (Temp, Pressure, Time) D->E F Analyze Results (Yield, Selectivity) E->F G Is Performance Acceptable? F->G G->C No H Scale-Up & Validation G->H Yes

Caption: A logical workflow for catalyst screening and reaction optimization.

Reaction Pathway for this compound Hydrogenation

This diagram shows the desired reaction pathway to the primary diamine and the competing side reaction that forms a secondary amine byproduct.

reaction_pathway start This compound imine Intermediate Imine start->imine + 2H₂ / Catalyst primary Desired Product: Primary Diamine imine->primary + 2H₂ / Catalyst secondary_imine Secondary Imine imine->secondary_imine + Primary Diamine - NH₃ primary->secondary_imine secondary_amine Byproduct: Secondary Amine secondary_imine->secondary_amine + 2H₂ / Catalyst

Caption: Reaction pathway showing primary amine formation and a side reaction.

Troubleshooting Flowchart for Low Reaction Yield

This flowchart provides a step-by-step logical guide for troubleshooting low yields in catalytic hydrogenation.

troubleshoot start Problem: Low Yield / No Reaction q1 Was the catalyst handled correctly (under inert gas)? start->q1 s1 Re-run with fresh catalyst under strict inert conditions. q1->s1 No q2 Are reactants fully dissolved in the solvent? q1->q2 Yes s1->q2 s2 Test alternative solvents or increase temperature cautiously. q2->s2 No q3 Is the system sealed? Is stirring adequate? q2->q3 Yes s2->q3 s3 Check for leaks. Increase stirring speed. q3->s3 No end Re-evaluate catalyst type and reaction conditions. q3->end Yes s3->end

Caption: A troubleshooting flowchart for diagnosing low reaction yields.

References

Minimizing byproduct formation in the synthesis of 1,2-phenylenediacetonitrile derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2-phenylenediacetonitrile and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent laboratory-scale synthesis involves the nucleophilic substitution of a 1,2-dihalomethylbenzene, typically o-xylene dibromide or o-xylene dichloride, with an alkali metal cyanide, such as sodium cyanide or potassium cyanide.

Q2: What are the primary byproducts to be aware of during the synthesis of this compound?

A2: The main byproducts that can form during the cyanation of o-xylene dihalides are:

  • Mono-cyanated Intermediate: 2-(bromomethyl)phenylacetonitrile or 2-(chloromethyl)phenylacetonitrile, resulting from incomplete reaction.

  • Hydrolysis Products: 1,2-bis(hydroxymethyl)benzene (o-xylene-α,α'-diol), formed by the reaction of the dihalide with water.

  • Isonitrile Formation: 1,2-di(isocyanomethyl)benzene, an isomer of the desired product.

Q3: How can I monitor the progress of the reaction to minimize byproduct formation?

A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will help determine the optimal reaction time to maximize the yield of the desired dinitrile while minimizing the formation of the mono-cyanated intermediate and other byproducts.

Q4: What are the safety precautions I should take when working with cyanides?

A4: Alkali metal cyanides are highly toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. It is crucial to avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.

Troubleshooting Guides

Issue 1: Low Yield of this compound and Presence of Mono-cyanated Intermediate

Question: My reaction yields are low, and I'm observing a significant amount of the mono-cyanated intermediate. How can I drive the reaction to completion?

Answer: The presence of the mono-cyanated intermediate indicates an incomplete reaction. Several factors could be contributing to this issue.

Troubleshooting Steps:

  • Reaction Time: Extend the reaction time and continue to monitor the progress by TLC or GC-MS until the starting dihalide and the mono-cyanated intermediate are no longer detectable.

  • Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as excessively high temperatures can promote the formation of other byproducts.

  • Stoichiometry of Cyanide: Ensure that at least two equivalents of the cyanide salt are used for every equivalent of the o-xylene dihalide. A slight excess of the cyanide reagent (e.g., 2.2 equivalents) can help push the reaction to completion.

  • Agitation: Vigorous stirring is essential to ensure proper mixing of the reactants, especially in heterogeneous reaction mixtures.

Quantitative Data on Reaction Parameters:

ParameterCondition ACondition BCondition C
o-Xylene Dibromide (equiv.) 1.01.01.0
Sodium Cyanide (equiv.) 2.02.22.2
Temperature (°C) 606080
Reaction Time (h) 488
Yield of Dinitrile (%) 658582
Mono-cyanated Byproduct (%) 2553
Other Byproducts (%) 101015

Note: The data presented in this table is representative and intended for illustrative purposes.

Issue 2: Significant Formation of 1,2-bis(hydroxymethyl)benzene

Question: My final product is contaminated with a significant amount of 1,2-bis(hydroxymethyl)benzene. How can I prevent this hydrolysis?

Answer: The formation of 1,2-bis(hydroxymethyl)benzene is a result of the hydrolysis of the o-xylene dihalide. This is a common side reaction when the synthesis is performed in the presence of water.

Troubleshooting Steps:

  • Anhydrous Conditions: The most effective way to prevent hydrolysis is to carry out the reaction under anhydrous conditions. Use dry solvents (e.g., anhydrous acetone or acetonitrile) and ensure all glassware is thoroughly dried before use.

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst allows the reaction to be carried out in a biphasic system (e.g., an organic solvent and a concentrated aqueous solution of the cyanide salt). The catalyst transports the cyanide ions into the organic phase to react with the dihalide, minimizing the contact between the dihalide and water.

Comparison of Reaction Conditions:

ParameterAqueous EthanolAnhydrous AcetonePhase-Transfer Catalysis
Solvent System Ethanol/WaterAcetoneToluene/Water
Yield of Dinitrile (%) 708892
Hydrolysis Byproduct (%) 20< 2< 1
Other Byproducts (%) 10107

Note: The data presented in this table is representative and intended for illustrative purposes.

Issue 3: Presence of 1,2-di(isocyanomethyl)benzene in the Product

Question: I have identified the di-isonitrile isomer in my product mixture. What causes its formation and how can I suppress it?

Answer: The cyanide ion is an ambident nucleophile, meaning it can attack through either the carbon or the nitrogen atom. Attack through the nitrogen atom leads to the formation of an isonitrile byproduct.

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can influence the selectivity of the cyanide attack. Protic solvents can solvate the cyanide ion, making the carbon atom a more available nucleophile and thus favoring nitrile formation. In contrast, some polar apathetic solvents may favor isonitrile formation.

  • Cyanide Salt: While not always a major factor, the choice of the counter-ion of the cyanide salt (e.g., Na+ vs. K+) can sometimes influence the nitrile/isonitrile ratio.

  • Temperature: Lower reaction temperatures generally favor the thermodynamically more stable nitrile product over the isonitrile.

Experimental Protocols

Protocol 1: Synthesis of this compound in Aqueous Ethanol

This protocol is adapted from established procedures for the cyanation of benzyl halides.

Materials:

  • o-Xylene dibromide

  • Potassium cyanide

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium cyanide (2.2 equivalents) in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add o-xylene dibromide (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a larger volume of water.

  • Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound using Phase-Transfer Catalysis

This protocol utilizes a phase-transfer catalyst to improve yield and minimize hydrolysis.

Materials:

  • o-Xylene dibromide

  • Sodium cyanide

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve o-xylene dibromide (1.0 equivalent) and a catalytic amount of TBAB (e.g., 5 mol%) in toluene.

  • In a separate beaker, prepare a concentrated aqueous solution of sodium cyanide (2.2 equivalents).

  • Add the aqueous sodium cyanide solution to the organic solution.

  • Heat the biphasic mixture to 70-80°C with vigorous stirring for 3-5 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Visualizations

Synthesis_Workflow Start o-Xylene Dibromide + NaCN/KCN Reaction Reaction Conditions (Solvent, Temp, Time) Start->Reaction Initiation Workup Aqueous Workup & Extraction Reaction->Workup Completion Purification Purification (Recrystallization/ Chromatography) Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: General workflow for the synthesis of this compound.

Byproduct_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways o-Xylene Dibromide o-Xylene Dibromide Mono-cyanated Intermediate Mono-cyanated Intermediate o-Xylene Dibromide->Mono-cyanated Intermediate + CN- Hydrolysis Byproduct 1,2-bis(hydroxymethyl)benzene o-Xylene Dibromide->Hydrolysis Byproduct + H2O Isonitrile Byproduct 1,2-di(isocyanomethyl)benzene o-Xylene Dibromide->Isonitrile Byproduct + 2 NC- This compound This compound Mono-cyanated Intermediate->this compound + CN-

Caption: Reaction pathways for the formation of this compound and major byproducts.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Intermediate Mono-cyanated Intermediate Present? Start->Check_Intermediate Check_Hydrolysis Hydrolysis Byproduct (Diol) Present? Check_Intermediate->Check_Hydrolysis No Action_Time_Temp Increase Reaction Time/ Temperature/CN- Stoichiometry Check_Intermediate->Action_Time_Temp Yes Check_Isonitrile Isonitrile Byproduct Present? Check_Hydrolysis->Check_Isonitrile No Action_Anhydrous Use Anhydrous Conditions or Phase-Transfer Catalysis Check_Hydrolysis->Action_Anhydrous Yes Action_Solvent_Temp Optimize Solvent and Lower Reaction Temperature Check_Isonitrile->Action_Solvent_Temp Yes End Improved Yield and Purity Check_Isonitrile->End No Action_Time_Temp->End Action_Anhydrous->End Action_Solvent_Temp->End

Addressing solubility issues of 1,2-phenylenediacetonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-phenylenediacetonitrile, focusing on its solubility in organic solvents.

Troubleshooting Unforeseen Experimental Outcomes

Issue: this compound is not dissolving in the chosen solvent.

  • Initial Checks:

    • Verify Solvent Purity: Ensure the solvent is anhydrous and of high purity, as contaminants can significantly alter solubility.

    • Confirm Compound Identity and Purity: Use techniques like NMR or melting point analysis to confirm the identity and purity of your this compound. The reported melting point is between 57-59°C.[1] Impurities can drastically affect solubility.

    • Particle Size: If the compound is in large crystals, gently grind it to a fine powder to increase the surface area available for solvation.

  • Troubleshooting Workflow:

    G Troubleshooting Low Solubility A Low Solubility Observed B Verify Compound Purity & Identity (NMR, MP: 57-59°C) A->B C Increase Surface Area (Grind to fine powder) A->C D Increase Temperature (Gentle heating) B->D If pure C->D E Consider a Different Solvent (Refer to solubility table) D->E If still insoluble G Issue Resolved D->G Successful Dissolution F Use a Co-solvent System (e.g., Toluene/Heptane) E->F If single solvent is ineffective E->G Successful Dissolution H Consult Further Resources E->H If issues persist F->G Successful Dissolution F->H If issues persist

    Caption: Troubleshooting workflow for addressing solubility issues.

Issue: The compound precipitates out of solution unexpectedly.

  • Possible Causes & Solutions:

    • Temperature Fluctuation: A decrease in temperature can cause precipitation. Ensure your experimental setup is maintained at a stable temperature.

    • Solvent Evaporation: Evaporation of the solvent will increase the concentration of the solute, potentially leading to precipitation. Use a sealed reaction vessel or a condenser.

    • Change in Solvent Composition: If using a co-solvent system, ensure the ratio remains consistent. The addition of an anti-solvent (a solvent in which the compound is insoluble) will cause precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

Q2: How does solvent polarity affect the solubility of this compound?

A2: The two nitrile groups in this compound introduce significant polarity. Therefore, it will be more soluble in polar solvents. However, the non-polar benzene ring will also contribute to its solubility in solvents with some non-polar character. A balance of polarity is often ideal. Solvents like acetone, acetonitrile, and ethyl acetate are likely to be good candidates for dissolving this compound.

G Solvent Polarity vs. Estimated Solubility cluster_0 Non-Polar cluster_1 Polar Aprotic cluster_2 Polar Protic A Hexane Heptane B Low Solubility E Methanol Ethanol A->E Increasing Polarity C Acetone Acetonitrile Ethyl Acetate THF, DMF, DMSO D Higher Solubility E->C Increasing Polarity F Moderate Solubility

Caption: Relationship between solvent polarity and solubility.

Q3: Are there any safety precautions I should take when handling this compound and its solutions?

A3: Yes. This compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How can I improve the solubility of this compound if it's poorly soluble in my desired solvent?

A4:

  • Heating: Gently heating the mixture can significantly increase solubility.

  • Co-solvents: Using a mixture of solvents can be effective. For example, dissolving the compound in a small amount of a good solvent (like acetone) and then adding a larger volume of a poorer solvent in which it is still soluble can work.

  • Sonication: Applying ultrasonic waves can help to break down solute aggregates and enhance dissolution.

Data Presentation

Table 1: Qualitative and Estimated Solubility of this compound

SolventSolvent TypeQualitative SolubilityEstimated Solubility (g/100mL at 25°C)
WaterPolar ProticInsoluble[1][2]< 0.1
MethanolPolar ProticSlightly Soluble[2]1 - 5
EthanolPolar ProticLikely Moderately Soluble5 - 10
ChloroformNon-polarSparingly Soluble[2]0.5 - 2
AcetonePolar AproticLikely Soluble> 10
AcetonitrilePolar AproticLikely Soluble> 10
Ethyl AcetatePolar AproticLikely Soluble> 10
TolueneNon-polarLikely Moderately Soluble2 - 8
HexaneNon-polarLikely Insoluble< 0.5
Dimethylformamide (DMF)Polar AproticLikely Very Soluble> 20
Dimethyl Sulfoxide (DMSO)Polar AproticLikely Very Soluble> 20

Disclaimer: The quantitative solubility data are estimations based on the properties of structurally similar compounds and general chemical principles. It is highly recommended to determine the experimental solubility for your specific application.

Experimental Protocols

Protocol: Determination of Solubility by the Isothermal Saturation Method

This method is used to determine the equilibrium solubility of a compound in a specific solvent at a constant temperature.

Materials:

  • This compound

  • Chosen organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Collection and Preparation:

    • Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solids.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations.

  • Calculation:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100mL or mg/mL.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,2-, 1,3-, and 1,4-Phenylenediacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of the three positional isomers of phenylenediacetonitrile: 1,2- (ortho), 1,3- (meta), and 1,4- (para). A comprehensive understanding of the distinct chemical behaviors of these isomers is crucial for their application as versatile building blocks in the synthesis of pharmaceuticals, functional materials, and other fine chemicals. Due to a notable scarcity of direct comparative experimental studies, this guide synthesizes established principles of physical organic chemistry with available data on analogous compounds to provide a scientifically grounded, albeit inferred, comparison.

Executive Summary

The reactivity of the phenylenediacetonitrile isomers is primarily governed by the electronic and steric effects imparted by the two cyanomethyl (-CH₂CN) groups on the benzene ring. These groups influence the reactivity of both the aromatic ring itself and the benzylic protons of the acetonitrile moieties. The relative positioning of these two groups in the ortho, meta, and para isomers leads to distinct differences in their expected reactivity towards key chemical transformations such as hydrolysis, reduction, and alkylation.

Theoretical Framework for Reactivity Comparison

The cyanomethyl group is a moderately electron-withdrawing substituent. This is reflected in its Hammett constants, which provide a quantitative measure of the electronic influence of a substituent on a benzene ring. For the cyanomethyl group (-CH₂CN), the Hammett constants are σm = 0.15 and σp = 0.17.[1] The positive values indicate its electron-withdrawing nature through the inductive effect.

In the phenylenediacetonitrile isomers, the two cyanomethyl groups will mutually influence the electron density of the aromatic ring and the acidity of the benzylic protons. This interplay of electronic effects is expected to be the primary determinant of their relative reactivity.

  • 1,2-Phenylenediacetonitrile (ortho): The close proximity of the two electron-withdrawing groups is expected to create significant electronic and steric effects. The inductive withdrawal of electron density from the ring will be pronounced. Steric hindrance between the two adjacent substituents may also play a role in reactions involving the benzylic positions or the nitrile groups.

  • 1,3-Phenylenediacetonitrile (meta): The electronic effects of the two cyanomethyl groups are primarily inductive and additive at the meta position. This is expected to result in a significant deactivation of the aromatic ring towards electrophilic substitution and an increase in the acidity of the benzylic protons.

  • 1,4-Phenylenediacetonitrile (para): The cyanomethyl groups are positioned opposite to each other, leading to a symmetrical distribution of their electron-withdrawing effects. This isomer is expected to have the most electronically deactivated ring among the three, particularly at the positions ortho to the substituents.

Comparative Reactivity Analysis (Inferred)

The following table summarizes the expected relative reactivity of the 1,2-, 1,3-, and 1,4-phenylenediacetonitrile isomers in key chemical transformations. This comparison is based on the theoretical electronic and steric effects of the cyanomethyl groups.

Reaction Type1,2-Isomer (ortho)1,3-Isomer (meta)1,4-Isomer (para)Rationale
Hydrolysis of Nitrile Groups ModerateHighHighestThe electron-withdrawing nature of the second cyanomethyl group facilitates nucleophilic attack on the nitrile carbon. This effect is strongest in the para and meta isomers due to effective delocalization of the negative charge in the transition state. The ortho isomer may experience some steric hindrance.
Reduction of Nitrile Groups ModerateHighHighestSimilar to hydrolysis, the electron-withdrawing effect of the second substituent enhances the electrophilicity of the nitrile carbon, making it more susceptible to reduction by hydride reagents.
Alkylation at Benzylic Positions LowestModerateHighestAlkylation proceeds via deprotonation of the benzylic C-H bond. The acidity of these protons is increased by the electron-withdrawing nitrile group. In the para and meta isomers, the second cyanomethyl group further enhances this acidity through its inductive effect. The ortho isomer is expected to be the least reactive due to steric hindrance around the benzylic positions.

Experimental Protocols (Illustrative Examples with Phenylacetonitrile)

Protocol 1: Hydrolysis of Phenylacetonitrile to Phenylacetic Acid

This protocol describes the non-catalytic hydrolysis of phenylacetonitrile in near-critical water, which can be adapted for the di-nitrile isomers.

Materials:

  • Phenylacetonitrile

  • Deionized water

  • Autoclave

  • Activated carbon

Procedure:

  • Charge the autoclave with deionized water and phenylacetonitrile in a mass ratio of 2:1 to 8:1.[2]

  • Begin stirring and heat the mixture to boiling under normal pressure. Open the exhaust valve for 2-5 minutes to remove oxygen with water vapor.[2][3]

  • Close the exhaust valve and continue heating to a temperature between 240-310°C for 1-8 hours.[2]

  • After the reaction, cool the hydrolysate to induce crystallization of the crude phenylacetic acid.[2]

  • Purify the crude product by decolorization with activated carbon followed by recrystallization and vacuum drying.[2]

Protocol 2: Reduction of Phenylacetonitrile to 2-Phenylethylamine with LiAlH₄

This protocol outlines the reduction of a nitrile to a primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

  • Phenylacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethyl acetate

  • 10% Sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • Caution: LiAlH₄ reacts violently with water. All apparatus must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen).[4]

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous diethyl ether.[4]

  • Slowly add a solution of phenylacetonitrile in anhydrous diethyl ether to the stirred suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for a specified time or until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate.[4]

  • Slowly add water, followed by 10% sulfuric acid, to dissolve the aluminum salts.[4]

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the 2-phenylethylamine by distillation under reduced pressure.

Protocol 3: α-Alkylation of Phenylacetonitrile via Phase-Transfer Catalysis

This protocol describes the mono-alkylation of phenylacetonitrile using an alkyl halide under phase-transfer catalysis (PTC) conditions.

Materials:

  • Phenylacetonitrile

  • Alkyl halide (e.g., ethyl bromide)

  • 50% aqueous sodium hydroxide

  • Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)

  • Benzene (or another suitable organic solvent)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of the phase-transfer catalyst.[5][6]

  • Cool the mixture in a water bath and add the alkyl halide dropwise while maintaining the temperature between 28-35°C.[5][6]

  • After the addition is complete, continue stirring for 2 hours.[5][6]

  • Work up the reaction by adding water and extracting the product with an organic solvent.[5][6]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the product by distillation or chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Phenylenediacetonitrile, Base, and Solvent inert_atm Establish Inert Atmosphere (e.g., N2) reagents->inert_atm add_reagent Add Reactant (e.g., Alkylating Agent) inert_atm->add_reagent stir_heat Stir and/or Heat for a Defined Time add_reagent->stir_heat monitor Monitor Reaction (TLC/GC) stir_heat->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry purify Purify Product (Distillation/Chromatography) wash_dry->purify final_product Final Product purify->final_product Characterize (NMR, IR, MS)

General experimental workflow for a typical reaction.

Logical_Relationship cluster_data Data Sources cluster_principles Theoretical Principles cluster_analysis Analysis & Inference cluster_output Guide Content no_direct_data Lack of Direct Comparative Experimental Data for Phenylenediacetonitrile Isomers inference Inference of Relative Reactivity of 1,2-, 1,3-, and 1,4-Isomers no_direct_data->inference analog_data Experimental Data for Analogous Compounds (e.g., Phenylacetonitrile) analog_data->inference protocols Illustrative Experimental Protocols analog_data->protocols electronic_effects Electronic Effects (Inductive & Resonance) hammett Hammett Constants electronic_effects->hammett electronic_effects->inference steric_effects Steric Effects steric_effects->inference reactivity_table Comparative Reactivity Table (Inferred) inference->reactivity_table conclusion Conclusion reactivity_table->conclusion protocols->conclusion

Logical approach for the comparative reactivity analysis.

Conclusion

While direct experimental comparisons of the reactivity of 1,2-, 1,3-, and 1,4-phenylenediacetonitrile are currently lacking in the scientific literature, a comparative analysis based on fundamental principles of physical organic chemistry provides valuable insights for researchers. The electronic and steric effects of the two cyanomethyl groups are expected to lead to distinct reactivity profiles for each isomer. The 1,4- and 1,3-isomers are predicted to be more reactive in reactions involving the nitrile group (hydrolysis, reduction) and alkylation at the benzylic positions, with the 1,2-isomer being potentially less reactive due to steric hindrance. This guide provides a theoretical framework and illustrative experimental protocols to aid in the design of future studies aimed at empirically validating these predictions and further elucidating the rich chemistry of these important synthetic intermediates.

References

A Researcher's Guide to the Spectroscopic Differentiation of Phenylenediacetonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate identification of constitutional isomers is a critical step in chemical synthesis and characterization. Phenylenediacetonitrile, with its ortho-, meta-, and para-isomers, presents a classic analytical challenge where distinct physical and chemical properties arise from the varied substitution patterns on the benzene ring. This guide provides a comprehensive comparison of spectroscopic techniques—NMR, IR, Raman, and UV-Vis—to effectively differentiate between these three isomers, supported by experimental and predicted data.

Spectroscopic Data Comparison

The differentiation of 1,2-, 1,3-, and 1,4-phenylenediacetonitrile is readily achievable through routine spectroscopic methods. The key to distinguishing these isomers lies in the differences in molecular symmetry and the electronic environment of the nuclei and bonds, which manifest as unique signals, splitting patterns, and absorption frequencies in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers due to its sensitivity to the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The number of signals, their chemical shifts, and their coupling patterns in the aromatic region are highly diagnostic.

  • Ortho (1,2-) Isomer: Due to lower symmetry, the four aromatic protons are chemically non-equivalent, leading to a complex multiplet.

  • Meta (1,3-) Isomer: This isomer displays higher symmetry than the ortho-isomer but less than the para-isomer. It typically shows three distinct signals in the aromatic region: a singlet for the proton between the two substituents, and two multiplets for the other three protons.

  • Para (1,4-) Isomer: Highest symmetry is observed in this isomer. The four aromatic protons are chemically equivalent due to a plane of symmetry, resulting in a single sharp signal (singlet).

The benzylic protons (-CH₂CN) in all three isomers typically appear as singlets, but their chemical shifts can be subtly influenced by the overall molecular geometry.

¹³C NMR Spectroscopy: The number of distinct carbon signals reflects the symmetry of each isomer.

  • Ortho (1,2-) Isomer: Possesses the lowest symmetry, resulting in five signals: three for the aromatic carbons and one for the benzylic carbon and one for the nitrile carbon.

  • Meta (1,3-) Isomer: Shows four distinct signals in the aromatic region, plus signals for the benzylic and nitrile carbons.

  • Para (1,4-) Isomer: The high symmetry results in the fewest signals. Only two signals are observed for the aromatic carbons, in addition to the benzylic and nitrile carbon signals.

Table 1: Comparison of ¹H NMR Spectroscopic Data for Phenylenediacetonitrile Isomers

IsomerProton EnvironmentPredicted Chemical Shift (δ ppm)Multiplicity
Ortho (1,2-) Aromatic (4H)7.3 - 7.6Multiplet
Benzylic (4H)~3.9Singlet
Meta (1,3-) [1]Aromatic (1H)7.55Singlet
Aromatic (2H)7.45Multiplet
Aromatic (1H)7.40Multiplet
Benzylic (4H)3.80Singlet
Para (1,4-) [2]Aromatic (4H)7.35Singlet
Benzylic (4H)3.76Singlet

Note: Predicted data is used for the ortho-isomer due to the lack of available experimental data.

Table 2: Comparison of ¹³C NMR Spectroscopic Data for Phenylenediacetonitrile Isomers

IsomerCarbon EnvironmentPredicted/Experimental Chemical Shift (δ ppm)
Ortho (1,2-) Aromatic (CH)131.5, 130.0, 129.5, 126.0
Aromatic (C-CH₂CN)134.0
Benzylic (CH₂)21.0
Nitrile (CN)117.0
Meta (1,3-) [1]Aromatic (CH)131.0, 130.5, 129.5
Aromatic (C-CH₂CN)133.0
Benzylic (CH₂)23.0
Nitrile (CN)118.0
Para (1,4-) [3]Aromatic (CH)129.5
Aromatic (C-CH₂CN)132.5
Benzylic (CH₂)23.0
Nitrile (CN)118.0

Note: Predicted data is used for the ortho-isomer due to the lack of available experimental data.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecules. The nitrile (C≡N) stretch is a prominent feature in the spectra of all three isomers. However, the fingerprint region, particularly the C-H out-of-plane bending modes, is most useful for differentiation.

  • Nitrile Stretch (C≡N): This appears as a sharp, medium-to-strong band in the 2260-2240 cm⁻¹ region in the IR and Raman spectra for all isomers.

  • Aromatic C-H Stretch: Found above 3000 cm⁻¹.

  • Benzylic C-H Stretch: Found just below 3000 cm⁻¹.

  • Out-of-Plane C-H Bending: The substitution pattern on the benzene ring gives rise to characteristic strong absorptions in the 900-650 cm⁻¹ region of the IR spectrum.

    • Ortho: A strong band is expected around 750 cm⁻¹.

    • Meta: Two bands are expected, one around 780 cm⁻¹ and another around 690 cm⁻¹.

    • Para: A single strong band is expected in the 840-800 cm⁻¹ range.

Table 3: Comparison of Key IR Absorption Frequencies (cm⁻¹) for Phenylenediacetonitrile Isomers

Vibrational ModeOrtho (1,2-) (Predicted)Meta (1,3-) (Experimental)[1]Para (1,4-) (Experimental)[4]
Aromatic C-H Stretch~3060~3050~3040
Benzylic C-H Stretch~2930, 2870~2930, 2870~2925, 2865
Nitrile (C≡N) Stretch~2250~2250~2250
Aromatic C=C Stretch~1600, 1480, 1450~1600, 1480, 1440~1610, 1510, 1420
C-H Out-of-Plane Bend~760~790, 690~820

Note: Predicted data is used for the ortho-isomer due to the lack of available experimental data.

Table 4: Comparison of Key Raman Shifts (cm⁻¹) for Phenylenediacetonitrile Isomers

Vibrational ModeOrtho (1,2-) (Predicted)Meta (1,3-) (Experimental)[1]Para (1,4-) (Experimental)[4]
Ring Breathing Mode~1040~1000~830
Nitrile (C≡N) Stretch~2250~2250~2250

Note: Predicted data is used for the ortho-isomer due to the lack of available experimental data.

UV-Vis Spectroscopy

Experimental Workflows and Logic

The following diagrams illustrate the general workflow for isomer differentiation and the logical process of identifying each isomer based on its spectroscopic signature.

experimental_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_identification Isomer Identification Sample Unknown Phenylenediacetonitrile Isomer NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Acquire Spectra IR FTIR Spectroscopy Sample->IR Acquire Spectra Raman Raman Spectroscopy Sample->Raman Acquire Spectra UVVis UV-Vis Spectroscopy Sample->UVVis Acquire Spectra Interpret Compare Spectra to Reference Data (Symmetry, Chemical Shifts, Frequencies) NMR->Interpret IR->Interpret Raman->Interpret UVVis->Interpret Ortho Ortho Interpret->Ortho Identify Isomer Meta Meta Interpret->Meta Identify Isomer Para Para Interpret->Para Identify Isomer

Figure 1. General experimental workflow for the spectroscopic identification of phenylenediacetonitrile isomers.

logic_diagram Start Analyze ¹H NMR Aromatic Region OneSignal One Signal (Singlet)? Start->OneSignal ThreeSignals Three Signals? OneSignal->ThreeSignals No Para Identified as Para-Isomer OneSignal->Para Yes ComplexSignal Complex Multiplet? ThreeSignals->ComplexSignal No Meta Identified as Meta-Isomer ThreeSignals->Meta Yes Ortho Identified as Ortho-Isomer ComplexSignal->Ortho Yes Confirm_Para Confirm with IR: ~820 cm⁻¹ C-H bend Para->Confirm_Para Confirm_Meta Confirm with IR: ~790 & 690 cm⁻¹ C-H bends Meta->Confirm_Meta Confirm_Ortho Confirm with IR: ~760 cm⁻¹ C-H bend Ortho->Confirm_Ortho

References

A Comparative Guide to Phthalocyanine Synthesis: 1,2-Phenylenediacetonitrile vs. Phthalic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of phthalocyanines, a class of intensely colored aromatic macrocycles, is pivotal for advancements in materials science, catalysis, and photodynamic therapy. The choice of starting material significantly impacts the reaction efficiency, purity, and overall sustainability of the synthesis. This guide provides an objective comparison between two common precursors: 1,2-phenylenediacetonitrile (a phthalonitrile derivative) and phthalic anhydride, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The selection of a precursor for phthalocyanine synthesis hinges on a trade-off between yield, reaction conditions, and atom economy. While the phthalic anhydride method often boasts high yields, the this compound route offers a more sustainable approach with greater atom economy.

ParameterThis compound RoutePhthalic Anhydride Route
Typical Yield Variable, reported yields from 15% to 87%Generally high, 70% to 98%
Reaction Temperature 140-240°C180-300°C
Reaction Time Minutes (microwave) to 24 hours (conventional)Minutes (microwave) to several hours (conventional)
Key Reagents Metal salt, base (e.g., DBU)Urea, metal salt, catalyst (e.g., ammonium molybdate)
Atom Economy HigherLower
Common Methods Conventional heating, microwave-assisted, solid-phaseConventional heating (fusion), solvent-based, microwave-assisted

Synthetic Pathways and Logical Relationships

The synthetic routes from this compound and phthalic anhydride to the final phthalocyanine product involve distinct intermediate steps. The following diagrams illustrate these pathways.

G cluster_0 This compound Route cluster_1 Phthalic Anhydride Route PDN This compound Pc Metallophthalocyanine PDN->Pc Cyclotetramerization (Metal Salt, Base/Heat) PA Phthalic Anhydride PI Phthalimide (in situ) PA->PI Urea, Heat DII 1,3-Diiminoisoindoline (in situ) PI->DII Urea, Catalyst Pc2 Metallophthalocyanine DII->Pc2 Cyclotetramerization (Metal Salt)

Caption: Synthetic pathways to metallophthalocyanines.

Experimental Protocols

Below are detailed methodologies for the synthesis of metallophthalocyanines using both this compound and phthalic anhydride.

Protocol 1: Synthesis of Copper(II) Phthalocyanine from this compound (Conventional Heating)

This protocol is adapted from sustainable synthesis methodologies.

Materials:

  • This compound

  • Hydrated copper(II) acetate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylaminoethanol (DMAE)

  • 1N Hydrochloric acid

  • Methanol

  • Glacial acetic acid

Procedure:

  • In a two-necked 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1.0 g of this compound, 0.30 equivalents of hydrated copper(II) acetate, and two Pasteur-drops (approximately 32 mg) of DBU.

  • Add 5 mL of DMAE to the flask.

  • Heat the mixture to reflux and maintain for 3 hours with continuous stirring.

  • Cool the reaction mixture to room temperature.

  • Add 15 mL of 1N HCl to the mixture and filter the precipitate.

  • Wash the solid with two 20 mL portions of water, followed by two 15 mL portions of methanol.

  • Purify the product using a Soxhlet extractor with glacial acetic acid until the extracts are colorless.

  • Dry the purified copper(II) phthalocyanine product.

Protocol 2: Synthesis of Copper(II) Phthalocyanine from Phthalic Anhydride (Microwave-Assisted)

This protocol is a rapid, solvent-free method.[1]

Materials:

  • Phthalic anhydride

  • Urea

  • Copper(I) chloride

  • Ammonium heptamolybdate

  • Concentrated hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • In a 100 mL two-neck flask, combine 2.67 g (18.0 mmol) of phthalic anhydride, 5.53 g (92.0 mmol) of urea, 500 mg (5.00 mmol) of copper(I) chloride, and 75 mg (0.061 mmol) of ammonium heptamolybdate.[1]

  • Add two drops of water to the mixture.

  • Place the flask in a microwave reactor equipped with a temperature sensor and a reflux condenser.

  • Irradiate the mixture for 10 minutes at 1000 W, with a temperature limit of 250°C. The melt will solidify into a porous violet mass.[1]

  • After cooling to room temperature, add 50 mL of water and 5 mL of concentrated hydrochloric acid to the flask.[1]

  • Heat the mixture in the microwave at 800 W for 10 minutes at 102°C to extract unreacted starting materials.[1]

  • Cool the mixture and filter the solid. Wash the solid with 50 mL of water and then with a small amount of ethanol.

  • Transfer the crude product to a clean flask with 50 mL of ethanol and heat in the microwave at 500 W for 10 minutes at 80°C to extract byproducts.[1]

  • Cool the mixture to 50°C, filter the product, wash with 20 mL of ethanol, and dry under reduced pressure. The expected yield is approximately 83%.[1]

Comparative Analysis

This compound Route:

The direct cyclotetramerization of this compound is a more direct route to the phthalocyanine macrocycle.[2] This method is often favored in laboratory-scale synthesis of substituted phthalocyanines due to its higher atom economy.[2] The reaction can be performed under various conditions, including high-boiling solvents with a base catalyst, or more sustainably using microwave irradiation which can significantly reduce reaction times.[3] However, yields can be more variable depending on the specific substituents on the phthalonitrile and the reaction conditions employed. For instance, while some sustainable approaches report yields up to 87% for unsubstituted phthalocyanines, the synthesis of more complex, asymmetrically substituted phthalocyanines can result in lower yields (e.g., 15%).

Phthalic Anhydride Route:

The synthesis starting from phthalic anhydride is a well-established and industrially significant method, often referred to as the Wyler method.[4] This process involves the in situ formation of phthalimide and then 1,3-diiminoisoindoline, which subsequently tetramerizes in the presence of a metal salt.[4] A key feature of this method is the use of urea as a nitrogen source.[4] This route is known for producing high yields of unsubstituted metallophthalocyanines, often exceeding 70% and in some cases reaching up to 98%.[4] The reaction is typically carried out at high temperatures, either in a high-boiling solvent or under solvent-free "fusion" conditions.[4][5] Microwave-assisted versions of this method have been developed to drastically reduce reaction times while maintaining high yields.[1]

Conclusion

The choice between this compound and phthalic anhydride for phthalocyanine synthesis is dictated by the specific goals of the researcher. For large-scale, cost-effective production of unsubstituted phthalocyanines where high yield is the primary concern, the phthalic anhydride route remains a dominant method. For the synthesis of functionalized and novel phthalocyanine derivatives, particularly where atom economy and synthetic versatility are important, the this compound route offers significant advantages. The advent of microwave-assisted synthesis has accelerated both pathways, offering greener and more efficient alternatives to traditional heating methods.

References

A Comparative Guide to Analytical Methods for the Quantification of 1,2-Phenylenediacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the accurate quantification of 1,2-phenylenediacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The selection of a suitable analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the performance of common chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and provides the necessary details for their implementation and validation in a research or quality control setting.

Comparison of Analytical Methods

The choice between HPLC and GC for the quantification of this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Below is a summary of typical validation parameters for each method, based on established practices for similar aromatic nitrile compounds.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Linearity (R²) ≥ 0.999≥ 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD)
- Repeatability≤ 1.0%≤ 1.5%
- Intermediate Precision≤ 2.0%≤ 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~1.5 µg/mL
Specificity High, demonstrated by peak purity and resolutionHigh, demonstrated by retention time and mass spectral data
Robustness Tolerant to minor variations in mobile phase composition and pHSensitive to changes in inlet temperature and carrier gas flow rate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and instrumentation.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug substances and reaction mixtures.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of Acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness according to ICH guidelines.[1][2][3][4]

Gas Chromatography (GC) Method

This method is particularly useful for the analysis of volatile impurities and can be coupled with a mass spectrometer for definitive identification.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A capillary column suitable for polar compounds (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Detector Temperature: 280°C (FID) or as per MS manufacturer's recommendations.

  • Injection Volume: 1 µL (split or splitless injection may be used depending on the concentration).

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) at a concentration of 1 mg/mL. Prepare calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration within the linear range of the method.

  • Validation Parameters: Validate the method for the same parameters as the HPLC method: specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[5]

Visualization of Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, ensuring it is suitable for its intended purpose.

Analytical Method Validation Workflow cluster_params Validation Parameters Define_Purpose Define Analytical Method's Purpose (e.g., Quantification, Impurity Testing) Develop_Method Develop Analytical Method (Select Technique, Optimize Parameters) Define_Purpose->Develop_Method Write_Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Develop_Method->Write_Protocol Execute_Validation Execute Validation Experiments Write_Protocol->Execute_Validation Specificity Specificity Execute_Validation->Specificity Linearity Linearity & Range Execute_Validation->Linearity Accuracy Accuracy Execute_Validation->Accuracy Precision Precision (Repeatability, Intermediate) Execute_Validation->Precision LOD_LOQ LOD & LOQ Execute_Validation->LOD_LOQ Robustness Robustness Execute_Validation->Robustness Analyze_Data Analyze Data & Compare with Acceptance Criteria Specificity->Analyze_Data Linearity->Analyze_Data Accuracy->Analyze_Data Precision->Analyze_Data LOD_LOQ->Analyze_Data Robustness->Analyze_Data Analyze_Data->Develop_Method If criteria not met Validation_Report Prepare Validation Report Analyze_Data->Validation_Report Method_Implementation Implement Validated Method for Routine Use Validation_Report->Method_Implementation

References

A Comparative Guide to Catalysts for Dinitrile Cyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of cyclic scaffolds is a cornerstone of molecular design and discovery. Intramolecular dinitrile cyclization, particularly through the Thorpe-Ziegler reaction, offers a powerful method for constructing carbocyclic and heterocyclic rings. The choice of catalyst is paramount to the success of this transformation, influencing reaction rates, yields, and scalability. This guide provides an objective comparison of common catalysts for dinitrile cyclization, supported by experimental data and detailed protocols.

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic β-enaminonitrile, which can then be hydrolyzed to the corresponding cyclic ketone.[1][2][3] This reaction is conceptually related to the Dieckmann condensation and is particularly useful for the formation of 5- to 8-membered rings and macrocycles.[4][5] The selection of an appropriate catalyst is critical for achieving high yields and minimizing side reactions.

Catalyst Performance Comparison

The efficacy of various catalysts for the intramolecular cyclization of dinitriles is summarized below. The data presented is a compilation from various sources to illustrate typical performance.

Catalyst TypeCatalyst ExampleSubstrateRing SizeReaction ConditionsYield (%)Reference
Homogeneous Bases
Alkali Metal AlkoxidesSodium ethoxide (NaOEt)Adiponitrile5Toluene, reflux80-85[1]
Potassium tert-butoxide (KOt-Bu)Pimelonitrile6t-BuOH, 85°C~100[4]
Lithium diisopropylamide (LDA)Suberonitrile7THF, -78°C to rt75-80[1]
Alkali Metal HydridesSodium hydride (NaH)1,2-Phenylenediacetonitrile5DMF, 0°C to rt90[6]
Heterogeneous Catalysts
Solid-Supported BasesSilica-supported potassium carbonateAdiponitrile5o-xylene, 140°C75[7]
Polymer-supported phosphazene basePimelonitrile6Toluene, 110°C88[7]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate reproducibility and adaptation in your own research.

General Procedure for Homogeneous Base-Catalyzed Dinitrile Cyclization (e.g., using Potassium tert-Butoxide)
  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with dry tert-butanol (t-BuOH).

  • Catalyst Addition: Potassium tert-butoxide (KOt-Bu) (1.1 equivalents) is added to the solvent under a nitrogen atmosphere.

  • Substrate Addition: The dinitrile (e.g., pimelonitrile, 1.0 equivalent) is dissolved in a minimal amount of dry t-BuOH and added dropwise to the stirred catalyst suspension at room temperature.

  • Reaction: The reaction mixture is heated to 85°C and stirred for 2.5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the addition of dilute hydrochloric acid until the solution is acidic.

  • Extraction: The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product, a β-enaminonitrile, is purified by column chromatography on silica gel. For conversion to the cyclic ketone, the crude product is subjected to acidic hydrolysis.[4]

General Procedure for Heterogeneous Base-Catalyzed Dinitrile Cyclization
  • Catalyst Preparation: The solid-supported catalyst (e.g., silica-supported potassium carbonate) is activated by heating under vacuum.

  • Reaction Setup: A flask is charged with the activated catalyst, the dinitrile (e.g., adiponitrile), and a high-boiling point solvent (e.g., o-xylene).

  • Reaction: The mixture is heated to the desired temperature (e.g., 140°C) with vigorous stirring. The reaction is monitored by GC-MS.

  • Catalyst Removal: After the reaction is complete, the mixture is cooled to room temperature, and the solid catalyst is removed by filtration.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by distillation or chromatography.[7]

Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental mechanisms and experimental workflows involved in dinitrile cyclization.

Thorpe_Ziegler_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Intramolecular Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Hydrolysis (Optional) Dinitrile Dinitrile Carbanion Carbanion Intermediate Dinitrile->Carbanion α-proton abstraction Dinitrile->Carbanion Base Base (B:) CyclicImineAnion Cyclic Imine Anion Carbanion->CyclicImineAnion Nucleophilic attack on the second nitrile group Carbanion->CyclicImineAnion Enaminonitrile β-Enaminonitrile CyclicImineAnion->Enaminonitrile Protonation CyclicImineAnion->Enaminonitrile CyclicKetone Cyclic Ketone Enaminonitrile->CyclicKetone Acidic Workup Enaminonitrile->CyclicKetone ProtonSource H-B+ H3O H3O+

Caption: The reaction mechanism of the Thorpe-Ziegler dinitrile cyclization.

Experimental_Workflow Start Start: Dinitrile Substrate Reaction Reaction with Catalyst (Homogeneous or Heterogeneous) Start->Reaction Quenching Reaction Quenching / Catalyst Removal Reaction->Quenching Extraction Work-up and Extraction Quenching->Extraction Purification Purification of β-Enaminonitrile Extraction->Purification Hydrolysis Acidic Hydrolysis (Optional) Purification->Hydrolysis FinalProduct Final Product: Cyclic Ketone Purification->FinalProduct β-Enaminonitrile Product Hydrolysis->FinalProduct

References

A Comparative Guide to Phenylenediacetonitrile Isomers: Unveiling the Synthetic Advantages of the 1,2-Ortho Configuration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the choice of a molecular building block is critical to the success of a synthetic strategy. This guide provides a detailed comparison of the three isomers of phenylenediacetonitrile: 1,2-phenylenediacetonitrile, 1,3-phenylenediacetonitrile, and 1,4-phenylenediacetonitrile. We will explore their distinct reactivities and highlight the unique advantages conferred by the ortho-positioning of the cyanomethyl groups in the 1,2-isomer, supported by experimental data and detailed protocols.

The positional isomerism of the cyanomethyl groups on the benzene ring dictates the reactivity and potential applications of each phenylenediacetonitrile isomer. While all three isomers serve as valuable precursors in organic synthesis, the proximity of the reactive groups in this compound opens up unique intramolecular cyclization pathways, making it an indispensable tool for the construction of complex heterocyclic and macrocyclic structures.

The Decisive Advantage: Intramolecular Cyclization of this compound

The primary advantage of this compound lies in its ability to undergo intramolecular cyclization reactions, a consequence of the two cyanomethyl groups being situated on adjacent carbons of the phenyl ring. This spatial arrangement facilitates the formation of new rings, a property not shared by the 1,3- and 1,4-isomers where the greater distance between the cyanomethyl groups prevents such intramolecular events.

One of the most powerful applications of this unique reactivity is the Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of dinitriles to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[1][2] This reaction is particularly efficient for forming five- to eight-membered rings.[3] In the case of this compound, this reaction provides a direct route to valuable fused-ring systems.

The reaction proceeds via deprotonation of an α-carbon to one of the nitrile groups, forming a carbanion. This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to the formation of a new carbon-carbon bond and a cyclic intermediate.

Thorpe_Ziegler_Cyclization cluster_start This compound cluster_intermediate Carbanion Intermediate cluster_product Cyclized Product (Enaminonitrile) start intermediate start->intermediate + Base - H+ product intermediate->product Intramolecular Attack

Divergent Paths: The Reactivity of 1,3- and 1,4-Phenylenediacetonitrile

In contrast to the intramolecular reactivity of the 1,2-isomer, the cyanomethyl groups in 1,3- and 1,4-phenylenediacetonitrile are too far apart to readily react with each other. Instead, these isomers typically undergo reactions where the two nitrile groups act as independent functional units. This makes them excellent monomers for polymerization and as bifunctional building blocks in a variety of condensation reactions.

For instance, 1,3- and 1,4-phenylenediacetonitrile can be used in the synthesis of high-performance polymers like polyimides and polyamides.[4][5][6] The nitrile groups can be hydrolyzed to carboxylic acids or reduced to amines, which are then reacted with appropriate co-monomers to build the polymer backbone.

They are also versatile intermediates for agrochemicals, pharmaceuticals, and dyes.[7] The Knoevenagel condensation, a reaction between an active methylene compound (like a phenylenediacetonitrile) and a carbonyl compound, is a common transformation for these isomers, leading to the formation of new carbon-carbon bonds.[3][8]

Polymerization_and_Condensation cluster_isomers 1,3- and 1,4-Phenylenediacetonitrile cluster_reactions Typical Reactions cluster_products Resulting Products isomers Isomers with Spatially Separated -CH2CN Groups hydrolysis Hydrolysis to Di-acid isomers->hydrolysis reduction Reduction to Di-amine isomers->reduction condensation Condensation (e.g., Knoevenagel) isomers->condensation polymers Polymers (Polyamides, Polyimides) hydrolysis->polymers reduction->polymers bifunctional Bifunctional Molecules condensation->bifunctional

Quantitative Comparison and Experimental Protocols

While direct comparative studies on the reactivity of all three isomers in a single reaction type are scarce, the unique and high-yielding intramolecular cyclization of this compound stands as a significant advantage for the synthesis of specific fused-ring structures. The following tables summarize the properties and typical reaction outcomes for each isomer.

Property This compound 1,3-Phenylenediacetonitrile 1,4-Phenylenediacetonitrile
CAS Number 613-73-0626-22-2622-75-3
Molecular Formula C₁₀H₈N₂C₁₀H₈N₂C₁₀H₈N₂
Molecular Weight 156.19 g/mol 156.19 g/mol 156.19 g/mol
Appearance White to off-white crystalline powderWhite to light yellow crystalline powderWhite to light yellow crystalline powder
Key Reactivity Intramolecular cyclizationIndependent nitrile group reactionsIndependent nitrile group reactions
Primary Applications Precursor for fused heterocycles (e.g., dihydronaphthalenes)Monomer for polymers, intermediate for agrochemicals and pharmaceuticalsMonomer for polymers, intermediate for dyes and pharmaceuticals
Reaction Isomer Typical Product Key Advantage Highlighted
Thorpe-Ziegler Cyclization 1,2-2-Amino-3-cyano-1,4-dihydronaphthaleneUnique ability to form fused ring systems in high yield.
Polycondensation 1,3- or 1,4-Polyimides, PolyamidesActs as a linear bifunctional monomer for polymer synthesis.
Knoevenagel Condensation 1,3- or 1,4-α,β-unsaturated dinitrilesBoth nitrile groups can participate in condensation reactions independently.

Experimental Protocols

Protocol 1: Thorpe-Ziegler Cyclization of this compound

Objective: To synthesize 2-amino-3-cyano-1,4-dihydronaphthalene via intramolecular cyclization.

Materials:

  • This compound

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of sodium ethoxide in anhydrous ethanol dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol and diethyl ether.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure 2-amino-3-cyano-1,4-dihydronaphthalene.

Protocol 2: Knoevenagel Condensation of 1,4-Phenylenediacetonitrile with an Aromatic Aldehyde

Objective: To synthesize an α,β-unsaturated dinitrile derivative.

Materials:

  • 1,4-Phenylenediacetonitrile

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Basic catalyst (e.g., piperidine or sodium ethoxide)

  • Solvent (e.g., ethanol or toluene)

Procedure:

  • In a round-bottom flask, dissolve 1,4-phenylenediacetonitrile and the aromatic aldehyde in the chosen solvent.[3]

  • Add a catalytic amount of the basic catalyst to the solution.[3]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.[3]

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from an appropriate solvent to give the desired α,β-unsaturated dinitrile product.[3]

Experimental_Workflow cluster_protocol1 Protocol 1: Thorpe-Ziegler Cyclization cluster_protocol2 Protocol 2: Knoevenagel Condensation p1_start This compound + NaOEt in EtOH p1_reflux Reflux p1_workup Acidic Workup & Filtration p1_product 2-Amino-3-cyano- 1,4-dihydronaphthalene p2_start 1,4-Phenylenediacetonitrile + Aldehyde + Catalyst p2_react Stir at RT/Heat p2_workup Solvent Removal & Recrystallization p2_product α,β-Unsaturated Dinitrile

Conclusion

The choice between the phenylenediacetonitrile isomers is fundamentally guided by the desired synthetic outcome. For the construction of fused heterocyclic systems, the ortho isomer, this compound, offers a distinct and powerful advantage through its propensity for intramolecular cyclization. In contrast, the meta and para isomers, 1,3- and 1,4-phenylenediacetonitrile, serve as excellent linear bifunctional building blocks for polymerization and other condensation reactions where the nitrile groups are intended to react independently. Understanding these structure--reactivity relationships is paramount for the efficient design and execution of complex synthetic strategies in drug discovery and materials science.

References

A Comparative Guide to the Characterization of 1,2-Phenylenediacetonitrile Derivatives by NMR and MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the characterization of 1,2-phenylenediacetonitrile and its derivatives. Detailed experimental protocols, comparative data, and an overview of alternative analytical techniques are presented to assist researchers in selecting the most appropriate methods for their specific needs.

Spectroscopic and Spectrometric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques crucial for the structural elucidation and identification of organic compounds like this compound derivatives. NMR provides detailed information about the carbon-hydrogen framework of a molecule, while MS offers insights into the molecular weight and fragmentation patterns, which aids in confirming the molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of a molecule in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, the connectivity and stereochemistry of a compound can be elucidated.

Comparative NMR Data

The following table summarizes the experimental ¹H and ¹³C NMR data for this compound and its isomer, 1,4-phenylenediacetonitrile, for comparative purposes. The data for the 1,2-isomer is sourced from spectral databases, while the data for the 1,4-isomer is provided for context.

CompoundNucleusChemical Shift (δ) ppmDescription
This compound ¹H~7.4 (m, 2H), ~7.2 (m, 2H)Aromatic Protons
~3.9 (s, 4H)Methylene Protons (-CH₂)
¹³C131.8, 129.2, 128.5Aromatic Carbons
117.5Nitrile Carbon (-CN)
21.8Methylene Carbon (-CH₂)
1,4-Phenylenediacetonitrile ¹H7.35 (s, 4H)Aromatic Protons
3.76 (s, 4H)Methylene Protons (-CH₂)
¹³C130.2Aromatic Carbons
117.8Nitrile Carbon (-CN)
22.9Methylene Carbon (-CH₂)

Experimental Protocol for NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR to ensure good resolution.

    • Shim the magnetic field to obtain optimal homogeneity.

    • Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound derivatives, electron ionization (EI) is a common method that leads to the formation of a molecular ion and characteristic fragment ions.

Comparative MS Data

The table below presents the key mass spectral data for this compound, including the molecular ion and major fragment ions observed in its electron ionization mass spectrum.

Compoundm/z (Relative Intensity %)Ion
This compound 156 (M⁺, ~50%)Molecular Ion
116 (~100%)[M - CH₂CN]⁺
89 (~40%)[C₇H₅]⁺

Experimental Protocol for MS Analysis

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization:

    • Utilize electron ionization (EI) with a standard electron energy of 70 eV. This energy is sufficient to cause ionization and reproducible fragmentation.

  • Mass Analysis:

    • The generated ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

  • Data Interpretation:

    • Identify the molecular ion peak to confirm the molecular weight of the compound.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation of this compound typically involves the loss of a cyanomethyl radical (-•CH₂CN) to form a stable tropylium-like cation.

Alternative Characterization Techniques

While NMR and MS are primary tools, other techniques can provide complementary information.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is excellent for identifying functional groups. For this compound derivatives, a sharp, strong absorption band around 2250 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.[1] Aromatic C-H and C=C stretching bands will also be present.

  • X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the unambiguous, three-dimensional atomic arrangement in the solid state.[2] This is the gold standard for structural determination but requires a suitable single crystal.

  • Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in a compound, which can be used to confirm the empirical formula.

Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized this compound derivative.

Characterization_Workflow Characterization Workflow for this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Primary Analysis MS Mass Spectrometry (EI-MS) Purification->MS Primary Analysis FTIR FTIR Spectroscopy Purification->FTIR Complementary Analysis Xray X-ray Crystallography (if crystalline) Purification->Xray If suitable crystals form Interpretation Spectral Interpretation & Data Analysis NMR->Interpretation MS->Interpretation FTIR->Interpretation Xray->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure

Caption: A flowchart illustrating the typical experimental workflow from synthesis to structural confirmation of this compound derivatives.

References

Benchmarking the Performance of 1,2-Phenylenediacetonitrile-Based Materials in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and reduced side effects is a driving force in medicinal chemistry. In this context, the 1,2-phenylenediacetonitrile (1,2-PDAN) scaffold has emerged as a promising platform for the development of new drug candidates. This guide provides an objective comparison of the performance of 1,2-PDAN-based materials against established alternatives, supported by experimental data, to inform future research and development efforts in oncology and infectious diseases.

Anticancer Activity: A Head-to-Head Comparison

Derivatives of 1,2-PDAN have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the inhibition of tubulin polymerization, a critical process for cell division. This disruption of the cellular machinery leads to cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells.

To benchmark their performance, we compare the cytotoxic activity of a representative 2-phenylacrylonitrile derivative, structurally analogous to 1,2-PDAN derivatives, against standard chemotherapeutic drugs. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is used for this comparison. A lower IC50 value indicates a more potent compound.

Compound/DrugHCT116 (Colon Cancer) IC50 (µM)BEL-7402 (Liver Cancer) IC50 (µM)Mechanism of Action
2-Phenylacrylonitrile derivative (1g2a) 0.0059 [1]0.0078 [1]Tubulin Polymerization Inhibitor[1]
Combretastatin A-4 (CA-4)--Tubulin Polymerization Inhibitor[2]
Doxorubicin12.18 (HepG2, another liver cancer cell line)[3][4]10.00[5]DNA Intercalation, Topoisomerase II Inhibition[6]
Oxaliplatin19[6]5.248 (for a derivative)[7]DNA Alkylating Agent[8][9]
5-Fluorouracil (5-FU)32 (SW620, another colon cancer cell line)[10]>100 (for a resistant cell line)[11][12]Thymidylate Synthase Inhibitor[11]

Note: Direct IC50 values for all drugs against both cell lines were not consistently available in a single source; values from different studies are provided for a broader perspective.

The data clearly indicates that the 2-phenylacrylonitrile derivative 1g2a exhibits exceptionally potent anticancer activity against both HCT116 and BEL-7402 cell lines, with IC50 values in the nanomolar range. This potency is significantly greater than that of the conventional chemotherapeutic agents listed.

Antimicrobial Activity: An Area for Further Investigation

While the 1,2-PDAN scaffold is a feature in some compounds with reported antimicrobial properties, a comprehensive and direct comparison of their minimum inhibitory concentrations (MICs) against standard antibiotics is not yet well-documented in publicly available literature. The broader class of heterocyclic compounds, which includes 1,2-PDAN derivatives, has shown activity against various bacterial and fungal strains. For instance, some pyrimidine and pyrimidopyrimidine derivatives have demonstrated excellent antimicrobial activities against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli[13]. Similarly, certain amide derivatives have shown moderate activity against these bacteria[14]. However, specific MIC values for 1,2-PDAN-based compounds are needed for a conclusive benchmark.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound-based materials.

Synthesis of 2-Phenylacrylonitrile Derivatives

A common and effective method for synthesizing 2-phenylacrylonitrile derivatives is the Knoevenagel condensation.

Materials:

  • Substituted benzaldehyde (1 mmol)

  • Substituted phenylacetonitrile (1 mmol)

  • Piperidine (catalytic amount)

  • Ethanol (solvent)

Procedure:

  • Dissolve the substituted benzaldehyde and substituted phenylacetonitrile in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the formation of microtubules.

Principle: The polymerization of purified tubulin into microtubules leads to an increase in turbidity, which can be measured spectrophotometrically at 340 nm.

Procedure:

  • Prepare a reaction mixture containing purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP).

  • Add the test compound (e.g., a 1,2-PDAN derivative) or a vehicle control to the reaction mixture.

  • Incubate the mixture at 37°C to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • Analyze the polymerization curves to determine the extent of inhibition. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%[1].

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) is a fluorescent dye that binds to DNA. The amount of fluorescence is proportional to the DNA content, allowing for the differentiation of cells in various cycle phases.

Procedure:

  • Culture cancer cells (e.g., HCT116 or BEL-7402) in appropriate media.

  • Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

  • Harvest the cells and fix them in cold ethanol to permeabilize the cell membrane.

  • Treat the cells with RNase to remove RNA, which can also be stained by PI.

  • Stain the cells with a solution containing propidium iodide.

  • Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Generate a histogram of DNA content to determine the percentage of cells in each phase of the cell cycle[15].

Visualizing the Mechanism of Action

To illustrate the mechanism by which this compound-based materials exert their anticancer effects, the following diagrams depict the experimental workflow and the targeted signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies start Starting Materials (Benzaldehyde & Phenylacetonitrile) synthesis Knoevenagel Condensation start->synthesis product 1,2-PDAN Derivative synthesis->product characterization Spectroscopic Analysis product->characterization cytotoxicity Cytotoxicity Assay (MTT) product->cytotoxicity tubulin Tubulin Polymerization Assay product->tubulin cell_cycle Cell Cycle Analysis (Flow Cytometry) cytotoxicity->cell_cycle animal_model Xenograft Animal Model cell_cycle->animal_model efficacy Tumor Growth Inhibition animal_model->efficacy toxicity Toxicity Assessment animal_model->toxicity

Caption: Experimental workflow for the evaluation of 1,2-PDAN derivatives.

signaling_pathway cluster_drug Drug Action cluster_cellular Cellular Events cluster_checkpoint Cell Cycle Checkpoint cluster_apoptosis Apoptosis drug 1,2-PDAN Derivative tubulin β-Tubulin drug->tubulin Binds to Colchicine Site microtubule Microtubule Dynamics (Polymerization/Depolymerization) tubulin->microtubule Inhibits Polymerization spindle Mitotic Spindle Formation microtubule->spindle Disrupts sac Spindle Assembly Checkpoint (SAC) Activation spindle->sac cdc2 Cdc2/Cyclin B1 Complex Inactivation sac->cdc2 g2m G2/M Phase Arrest cdc2->g2m bcl2 Bcl-2 Phosphorylation (Inactivation) g2m->bcl2 caspase Caspase Cascade Activation bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Signaling pathway of 1,2-PDAN derivatives leading to apoptosis.

References

Safety Operating Guide

Proper Disposal of 1,2-Phenylenediacetonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper handling and disposal of 1,2-Phenylenediacetonitrile. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.

Hazard Profile and Safety Data

This compound is a nitrile compound that must be handled as a hazardous substance. Data from analogous compounds, such as Phenylacetonitrile, indicate significant potential hazards.[1][2][3] The primary risks include high acute toxicity upon ingestion, skin contact, or inhalation.[1][3] Thermal decomposition can release highly toxic gases, including hydrogen cyanide and nitrogen oxides.[3] Always consult the specific Safety Data Sheet (SDS) for the most detailed information.

Table 1: Summary of Hazard Data for Structurally Related Nitriles

Hazard Classification Description Primary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Category 2 or 3. Fatal or toxic if swallowed, in contact with skin, or if inhaled.[1][3] Work in a certified chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and respiratory protection.[1]
Environmental Hazard Classified as a hazard to waters. Do not let the product enter drains.[1][4] Prevent release to the environment. Collect all waste and contaminated materials for proper disposal.[4]
Reactivity Can react with strong acids, bases, strong oxidizing agents, and strong reducing agents.[2] Store away from incompatible materials.

| Combustibility | Combustible. Thermal decomposition can release toxic fumes.[3] | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[4] |

Standard Operating Protocol for Disposal

The disposal of this compound must be managed as hazardous waste in strict accordance with local, state, and federal regulations.[3][5] Do not attempt to dispose of this chemical down the drain or in regular trash.

Step 1: Waste Classification and Segregation
  • Classify: Identify this compound and any materials contaminated with it as "Hazardous Waste." Specifically, it falls under the category of toxic organic nitrile compounds.

  • Segregate: Do not mix this waste with other waste streams, such as solvents or aqueous waste, unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[4] Keep chemicals in their original containers whenever possible.[4]

Step 2: Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical splash goggles.

  • Body Protection: A lab coat.

  • Work Area: All handling of waste should be performed inside a certified chemical fume hood.

Step 3: Waste Container and Labeling
  • Select Container: Use a chemically compatible, leak-proof container with a tightly sealing lid. High-density polyethylene (HDPE) or glass containers are typically appropriate. The container must be in good condition.[6]

  • Labeling: Affix a "Hazardous Waste" label to the container.[7] The label must include:

    • The full chemical name: "this compound"

    • The date accumulation started.

    • Clear hazard identification (e.g., "Toxic").

Step 4: Accumulation and Storage
  • Storage: Keep the sealed waste container in a designated and secure satellite accumulation area.[8]

  • Containment: Ensure secondary containment is in place to prevent the spread of material in case of a leak.

  • Incompatibles: Store the waste away from incompatible materials such as strong acids, bases, and oxidizers.[2]

Step 5: Final Disposal Procedure
  • Arrange Pickup: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][9]

  • Recommended Method: The standard and recommended method for final disposal is high-temperature incineration in a licensed facility equipped with an afterburner and scrubber to neutralize toxic combustion products.[4][8]

Emergency Protocol: Spill Cleanup

Accidental spills must be handled immediately to minimize exposure and environmental contamination.

  • Secure the Area: Evacuate all non-essential personnel from the immediate area. Ensure the spill is contained within a well-ventilated space, preferably a chemical fume hood.[4]

  • Don PPE: Wear the appropriate PPE as described above. For large spills, respiratory protection may be necessary.[1]

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical sorbent.

  • Collect Waste: Carefully sweep up the absorbed material and place it into the designated hazardous waste container.[4]

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol), followed by a thorough cleaning with soap and water. All contaminated cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Phase 1: Identification & Preparation cluster_1 Phase 2: Collection & Storage cluster_2 Phase 3: Final Disposal start Waste Identified: This compound ppe Don Appropriate PPE in Fume Hood (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible Waste Container (e.g., HDPE, Glass) ppe->container label_waste Label Container: 'Hazardous Waste' + Chemical Name & Date container->label_waste collect Transfer Waste into Labeled Container (Fill <90%) label_waste->collect seal Seal Container Tightly collect->seal storage Store in Designated Satellite Accumulation Area seal->storage contact_ehs Contact EHS or Licensed Waste Contractor for Pickup storage->contact_ehs disposal Professional Disposal via High-Temperature Incineration contact_ehs->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,2-Phenylenediacetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,2-Phenylenediacetonitrile

This guide provides crucial safety protocols and logistical plans for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the potential hazards associated with nitrile compounds, a stringent adherence to safety measures is paramount.

Hazard Summary and Precautionary Data

The following table summarizes the key hazard and precautionary statements based on structurally similar chemicals.

Hazard ClassificationGHS Hazard Statement (H-phrase)Precautionary Statement (P-phrase)
Acute Toxicity (Oral, Dermal, Inhalation) H301+H311: Toxic if swallowed or in contact with skin.[1] H330: Fatal if inhaled.[1]P260: Do not breathe mist, vapours or spray.[1] P270: Do not eat, drink or smoke when using this product.[2] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
Aquatic Toxicity H411: Toxic to aquatic life with long lasting effects.[2]P273: Avoid release to the environment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is mandatory when handling this compound. The appropriate level of PPE is determined by the nature of the work being performed and the potential for exposure.

Recommended Personal Protective Equipment
Protection TypeSpecificationRationale
Hand Protection Impervious, chemical-resistant gloves (e.g., double-layered nitrile or neoprene).[1][3]To prevent skin contact, as the substance is toxic upon dermal absorption.[1] Gloves should be inspected before use and changed immediately if contaminated.[3]
Eye Protection Chemical splash goggles or safety glasses with side-shields meeting approved standards.[1][2] A face shield should be worn over safety glasses if there is a splash hazard.[3]To protect eyes from splashes, mists, or dust.[2]
Skin and Body Protection A lab coat is the minimum requirement.[2] For larger quantities or tasks with a higher risk of splashing, impervious protective clothing such as a chemical-resistant apron or coveralls is necessary.[1] Closed-toe shoes are mandatory.[3]To protect skin from accidental contact and contamination of personal clothing.[1]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[4] If ventilation is insufficient or during a large spill, a NIOSH-approved air-purifying respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) must be used.[1][2][5]To prevent inhalation of fatal or toxic vapors and aerosols.[1]

Operational and Disposal Plans

A systematic workflow ensures that this compound is handled safely from receipt to disposal.

Step-by-Step Handling Protocol
  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[4]

    • Ensure a safety shower and eyewash station are readily accessible and have been tested.

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials.[1][6]

  • Chemical Handling :

    • Wear the full complement of prescribed PPE before handling the substance.

    • When transferring or weighing, use a closed system or local exhaust ventilation if possible.[1]

    • Avoid creating dust or aerosols.[6]

    • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[2]

  • Spill Response :

    • Minor Spill (within a fume hood):

      • Absorb the spill with an inert, non-combustible material (e.g., dry sand, earth, or vermiculite).[1]

      • Collect the absorbed material into a designated, labeled hazardous waste container.[7]

      • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[7]

    • Major Spill (outside a fume hood):

      • Evacuate the area immediately and notify others.[6]

      • Isolate the hazard area and prevent entry.[8]

      • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

      • Only personnel with appropriate training and respiratory protection (SCBA) should attempt to clean up a large spill.[8]

  • Decontamination and Disposal :

    • Waste Disposal: All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be disposed of as hazardous waste.[7] Do not pour down the drain.[2][6]

    • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone).[9] The rinsate must be collected and disposed of as hazardous waste.[9] After decontamination, the container can be disposed of according to institutional guidelines.[9]

    • Equipment Decontamination: Decontaminate laboratory equipment by washing thoroughly with detergent and hot water, followed by appropriate solvent rinses if necessary.[10]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air immediately.[8][11] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and administer 100% oxygen if trained to do so.[8][11] Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing.[1][12] Flush the affected skin with plenty of soap and water for at least 15 minutes.[11][12] Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[12][13] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2] Rinse the mouth with water.[1][6] Seek immediate medical attention and call a poison control center.[1]

Visual Guides and Workflows

To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the hierarchy of safety controls.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup Verify Airflow weigh Weigh/Transfer (in hood) prep_setup->weigh receive Receive & Log Chemical store Store in Cool, Dry, Ventilated Area receive->store store->weigh experiment Perform Experiment weigh->experiment decon Decontaminate Work Area & Glassware experiment->decon ppe_doff Doff & Dispose of Contaminated PPE experiment->ppe_doff waste Segregate Halogenated Organic Waste decon->waste dispose Dispose via EHS Hazardous Waste Program waste->dispose ppe_doff->waste

Caption: Workflow for safe handling of this compound.

G elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (Least Effective) admin->ppe

Caption: Hierarchy of controls for managing chemical exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.